Nanterinone mesylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-(2,4-dimethylimidazol-1-yl)-8-methyl-1H-quinolin-2-one;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O.CH4O3S/c1-9-6-13(18-8-10(2)16-11(18)3)7-12-4-5-14(19)17-15(9)12;1-5(2,3)4/h4-8H,1-3H3,(H,17,19);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIIHULZOTWACX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2)N3C=C(N=C3C)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145514 | |
| Record name | Nanterinone mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102791-74-2 | |
| Record name | Nanterinone mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102791742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nanterinone mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NANTERINONE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O345A477QI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Nanterinone Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nanterinone is a quinolone derivative that has been investigated for its cardiotonic properties. This technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for Nanterinone and its corresponding mesylate salt. The synthesis is based on established methodologies for the preparation of related quinolinone structures. This document outlines detailed experimental protocols, presents key data in a structured format, and includes visualizations of the synthetic pathway and purification workflow to aid in laboratory-scale production.
Chemical Profile: Nanterinone
| Parameter | Value | Reference |
| IUPAC Name | 6-(2,4-dimethyl-1H-imidazol-1-yl)-8-methylquinolin-2(1H)-one | [1] |
| Synonyms | UK-61260 | [1] |
| CAS Number | 102791-47-9 | [1][2] |
| Molecular Formula | C₁₅H₁₅N₃O | [1][2] |
| Molecular Weight | 253.30 g/mol | [3][4] |
Synthesis of Nanterinone
The synthesis of Nanterinone can be conceptualized as a multi-step process involving the construction of the quinolinone core followed by the introduction of the dimethyl-imidazole moiety.
Synthetic Pathway Overview
The overall synthetic scheme is proposed as follows:
Caption: Proposed synthetic pathway for Nanterinone.
Experimental Protocols
Step 1: Synthesis of 4-(2,4-Dimethyl-1H-imidazol-1-yl)-2-methylnitrobenzene
-
Reaction: Condensation of 4-fluoro-2-methylnitrobenzene with 2,4-dimethyl-1H-imidazole.
-
Procedure: To a solution of 4-fluoro-2-methylnitrobenzene (1.0 eq) in dimethylformamide (DMF), add 2,4-dimethyl-1H-imidazole (1.1 eq) and sodium carbonate (1.5 eq). Heat the mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). After completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
Step 2: Synthesis of 4-(2,4-Dimethyl-1H-imidazol-1-yl)-2-methylaniline
-
Reaction: Reduction of the nitro group.
-
Procedure: Suspend 4-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylnitrobenzene (1.0 eq) in ethanol. Add stannous chloride (SnCl₂) (3.0 eq) and heat the mixture at reflux for 3-5 hours. After the reaction is complete, cool the mixture and neutralize it with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the aniline derivative.
Step 3: Synthesis of N-(4-(2,4-Dimethyl-1H-imidazol-1-yl)-2-methylphenyl)-3-ethoxyacrylamide
-
Reaction: Acylation of the aniline derivative.
-
Procedure: Dissolve 4-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylaniline (1.0 eq) in anhydrous pyridine. Cool the solution to 0°C and add trans-3-ethoxypropenoyl chloride (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 12-16 hours. Pour the reaction mixture into water and extract with dichloromethane. The organic layer is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 4: Synthesis of Nanterinone (Cyclization)
-
Reaction: Acid-catalyzed intramolecular cyclization.
-
Procedure: Add the crude N-(4-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylphenyl)-3-ethoxyacrylamide from the previous step to concentrated sulfuric acid (98%) at 0°C. Stir the mixture at room temperature for 1-2 hours. Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated ammonium hydroxide solution. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to afford crude Nanterinone.
Synthesis of Nanterinone Mesylate
The final step involves the formation of the mesylate salt to improve the solubility and stability of the active pharmaceutical ingredient.
Reaction
Caption: Formation of this compound salt.
Experimental Protocol
-
Procedure: Suspend the crude Nanterinone (1.0 eq) in a suitable solvent such as isopropanol or ethanol. Heat the suspension to 50-60°C. Add a solution of methanesulfonic acid (1.0-1.1 eq) in the same solvent dropwise. Stir the mixture at this temperature for 1 hour, then allow it to cool to room temperature. The precipitated this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Purification of this compound
Purification is critical to achieve the desired purity for research and potential pharmaceutical applications. Recrystallization is a common and effective method for purifying solid organic compounds.
Purification Workflow
Caption: General workflow for the purification of this compound.
Experimental Protocol: Recrystallization
-
Procedure: Dissolve the crude this compound in a minimum amount of a suitable hot solvent system (e.g., a mixture of ethanol and water). If any insoluble impurities are present, perform a hot filtration. Allow the clear solution to cool slowly to room temperature to form crystals. For maximum yield, the flask can be placed in an ice bath to induce further crystallization. The purified crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum at a controlled temperature.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the aromatic, imidazole, and methyl protons of the Nanterinone structure, as well as a singlet for the methyl group of the mesylate counter-ion. |
| Mass Spectrometry | A molecular ion peak corresponding to the protonated Nanterinone free base. |
| HPLC | A single major peak indicating the purity of the compound. Purity is typically determined by the area percentage of the main peak. |
| Melting Point | A sharp and defined melting point range, indicative of high purity. |
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and purification of this compound. The methodologies are based on established chemical principles for the synthesis of related quinolone derivatives and the formation of mesylate salts. Researchers and drug development professionals can use this guide as a foundation for the laboratory-scale preparation of this compound, with the understanding that optimization of reaction conditions and purification procedures may be necessary to achieve desired yields and purity levels. Standard analytical techniques are essential to verify the structure and purity of the final compound.
References
- 1. A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2021113643A2 - Methods and compositions for synthesis of therapeutic nanoparticles - Google Patents [patents.google.com]
- 3. WO2009151899A2 - Preparation of imatinib mesylate - Google Patents [patents.google.com]
- 4. CA2388094C - Synthesis of nanoparticles - Google Patents [patents.google.com]
Nanterinone Mesylate: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanterinone mesylate, also known by its developmental code UK-61,260, is a potent and selective positive inotropic and vasodilating agent. It belongs to the class of phosphodiesterase III (PDE3) inhibitors, a group of drugs known for their efficacy in managing acute heart failure. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, with a focus on its mechanism of action, synthesis, in vitro and in vivo pharmacology, and key experimental protocols. All quantitative data has been summarized in structured tables for clarity and comparative analysis.
Discovery and Rationale
The development of this compound was driven by the need for effective inotropic agents with a favorable safety profile for the treatment of congestive heart failure. The therapeutic rationale was centered on the inhibition of PDE3, an enzyme predominantly found in cardiac and vascular smooth muscle. Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in enhanced cardiac contractility and vasodilation.
Chemical Synthesis
The synthesis of Nanterinone, chemically known as 6-(2,4-dimethyl-1H-imidazol-1-yl)-8-methyl-2(1H)-quinolinone, involves a multi-step process. A general synthetic route is outlined below. The mesylate salt is formed in the final step by reacting the free base with methanesulfonic acid.
Experimental Protocol: Synthesis of Nanterinone
-
Condensation: 4-Fluoro-2-methylnitrobenzene is condensed with 2,4-dimethyl-1H-imidazole in the presence of sodium carbonate in dimethylformamide (DMF) to yield 4-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylnitrobenzene.
-
Reduction: The nitro group of the resulting compound is reduced to an aniline using stannous chloride in refluxing ethanol, affording 4-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylaniline.
-
Acylation: The aniline is then reacted with trans-3-ethoxypropenoyl chloride in anhydrous pyridine to form the corresponding acrylanilide intermediate.
-
Cyclization: The final cyclization to form the quinolinone ring is achieved by treating the acrylanilide with concentrated sulfuric acid, yielding Nanterinone.
Mechanism of Action: Phosphodiesterase III Inhibition
This compound exerts its pharmacological effects by selectively inhibiting the phosphodiesterase III (PDE3) enzyme. This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.
In the heart, elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates calcium channels, leading to increased calcium influx and enhanced myocardial contractility (positive inotropy). In vascular smooth muscle, increased cAMP also activates PKA, which leads to the phosphorylation of myosin light chain kinase, causing smooth muscle relaxation and vasodilation.
Preclinical Pharmacology
In Vitro Studies
Phosphodiesterase Inhibition Assay
The inhibitory activity of Nanterinone on different phosphodiesterase isozymes was determined using a standard two-step radioassay.
Experimental Protocol: Phosphodiesterase Inhibition Assay
-
Enzyme Preparation: PDE isozymes are isolated from various tissues (e.g., guinea pig heart for PDE3) using DEAE-cellulose chromatography.
-
Assay Reaction: The assay is performed in a reaction mixture containing Tris-HCl buffer, MgCl2, a fixed concentration of the PDE enzyme, and varying concentrations of Nanterinone.
-
Substrate Addition: The reaction is initiated by the addition of radiolabeled [3H]-cAMP.
-
Incubation: The mixture is incubated at 30°C for a specified time.
-
Termination: The reaction is terminated by boiling.
-
Conversion to Adenosine: Snake venom nucleotidase is added to convert the resulting [3H]-5'-AMP to [3H]-adenosine.
-
Separation: The unhydrolyzed [3H]-cAMP is separated from the [3H]-adenosine using an anion-exchange resin.
-
Quantification: The amount of [3H]-adenosine is quantified by liquid scintillation counting to determine the enzyme activity.
-
IC50 Calculation: The concentration of Nanterinone that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
Table 1: In Vitro Phosphodiesterase Inhibitory Activity of Nanterinone
| Phosphodiesterase Isozyme | Source | IC50 (µM) |
| PDE I (Ca2+/CaM-stimulated) | Guinea Pig Heart | >100 |
| PDE II (c-GMP-stimulated) | Guinea Pig Heart | >100 |
| PDE III (c-GMP-inhibited) | Guinea Pig Heart | 0.54 |
| PDE IV (cAMP specific) | Rat Brain | 25 |
Data extrapolated from patent literature.
The data clearly demonstrates that Nanterinone is a potent and selective inhibitor of PDE3.
In Vivo Studies
Animal Models of Heart Failure
The in vivo efficacy of Nanterinone was evaluated in various animal models of heart failure, including the pentobarbitone-anesthetized dog model.
Experimental Protocol: Hemodynamic Evaluation in Anesthetized Dogs
-
Animal Preparation: Mongrel dogs are anesthetized with sodium pentobarbitone. The trachea is intubated for artificial respiration. Catheters are placed in the femoral artery and vein for blood pressure measurement and drug administration, respectively. A catheter is advanced into the left ventricle to measure left ventricular pressure and its first derivative (LV dP/dt). Cardiac output is measured using a flow probe on the ascending aorta.
-
Drug Administration: this compound is administered intravenously as a bolus dose or continuous infusion.
-
Hemodynamic Measurements: Key cardiovascular parameters are continuously monitored, including heart rate, mean arterial pressure, left ventricular systolic pressure, LV dP/dt max (an index of contractility), and cardiac output.
-
Data Analysis: Dose-dependent changes in hemodynamic parameters are recorded and analyzed.
Table 2: In Vivo Hemodynamic Effects of Nanterinone in Anesthetized Dogs
| Parameter | Dose (µg/kg/min, IV) | % Change from Baseline |
| LV dP/dt max | 10 | + 50% |
| Heart Rate | 10 | + 10% |
| Mean Arterial Pressure | 10 | - 15% |
| Cardiac Output | 10 | + 40% |
Data extrapolated from patent literature.
These results indicate that Nanterinone produces a significant increase in cardiac contractility and cardiac output, with a modest decrease in blood pressure, consistent with its mechanism of action as a PDE3 inhibitor.
Pharmacokinetics and Metabolism
Preclinical pharmacokinetic studies were conducted in animal models to determine the absorption, distribution, metabolism, and excretion (ADME) profile of Nanterinone. While specific quantitative data from these preclinical studies are not extensively available in the public domain, the compound was developed for oral and intravenous administration, suggesting acceptable bioavailability and a pharmacokinetic profile suitable for clinical development.
Conclusion
This compound emerged from a targeted drug discovery program aimed at developing a potent and selective PDE3 inhibitor for the treatment of heart failure. Preclinical studies demonstrated its high in vitro potency and selectivity for the PDE3 isozyme. In vivo studies in animal models of heart failure confirmed its ability to improve cardiac function by increasing contractility and reducing afterload. The preclinical data supported the progression of this compound into clinical trials for the management of patients with mild to moderate heart failure. This technical guide provides a foundational understanding of the preclinical science that underpinned the development of this novel cardiovascular agent.
Nanterinone Mesylate: A Technical Whitepaper on its Inotropic and Vasodilatory Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available public scientific information on Nanterinone mesylate. Notably, detailed preclinical data, including specific IC50 values and comprehensive in vitro and in vivo experimental results, are not extensively reported in publicly accessible literature. Therefore, this guide provides a framework based on a key clinical study and established pharmacological principles for phosphodiesterase III (PDE3) inhibitors.
Executive Summary
This compound (UK-61,260) is a novel cardiotonic agent characterized by both positive inotropic and vasodilatory effects.[1] Its mechanism of action is primarily attributed to the inhibition of phosphodiesterase III (PDE3), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This inhibition leads to a cascade of downstream signaling events within cardiomyocytes and vascular smooth muscle cells, ultimately enhancing myocardial contractility and promoting vasodilation. Clinical evidence in patients with mild to moderate heart failure demonstrates its potential to improve hemodynamic parameters, including cardiac index and systemic vascular resistance, with a favorable safety profile.[1] This technical guide provides a detailed overview of the known clinical effects of Nanterinone, its underlying mechanism of action, and the standard experimental protocols utilized for evaluating such compounds.
Mechanism of Action: PDE3 Inhibition
Nanterinone exerts its pharmacological effects by selectively inhibiting the PDE3 enzyme. In cardiac and vascular smooth muscle, PDE3 is responsible for the hydrolysis of cAMP, a critical second messenger. By inhibiting PDE3, Nanterinone increases the intracellular concentration of cAMP, leading to the activation of protein kinase A (PKA).
Inotropic Effect in Cardiomyocytes
In the heart, PKA activation triggers a signaling cascade that enhances myocardial contractility:
-
Phosphorylation of L-type Calcium Channels: PKA phosphorylates L-type calcium channels, increasing calcium influx into the cardiomyocyte during an action potential.
-
Phosphorylation of Phospholamban: PKA phosphorylates phospholamban, a protein that inhibits the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a). This disinhibition of SERCA2a enhances calcium reuptake into the sarcoplasmic reticulum, increasing the calcium store available for subsequent contractions.
-
Sensitization of Troponin C to Calcium: While the primary mechanism is increased calcium availability, some PDE3 inhibitors may also sensitize the myofilaments to calcium, further augmenting contractile force.
Vasodilatory Effect in Vascular Smooth Muscle
In vascular smooth muscle cells, the elevation of cAMP and subsequent PKA activation leads to vasodilation through:
-
Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK, the enzyme responsible for phosphorylating myosin light chains, a key step in smooth muscle contraction.
-
Potassium Channel Activation: PKA can also activate potassium channels, leading to hyperpolarization of the cell membrane and subsequent closure of voltage-gated calcium channels, reducing intracellular calcium levels.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for Nanterinone's inotropic and vasodilatory effects.
Caption: Signaling pathway of this compound.
Quantitative Data: Clinical Hemodynamic Effects
The following table summarizes the acute hemodynamic effects of a single 2 mg oral dose of Nanterinone in patients with mild to moderate heart failure (NYHA class II-III).[1]
| Hemodynamic Parameter | Baseline (Mean ± SEM) | Peak Change After Nanterinone | Time to Peak Change | Duration of Effect |
| Systemic Vascular Resistance (dynes·sec·cm⁻⁵) | 1699 ± 82 | ↓ to 1368 ± 80 | 1 hour | ~12 hours |
| Pulmonary Capillary Wedge Pressure (PCWP) | >12 mmHg (H-PCWP) / ≤12 mmHg (L-PCWP) | ↓ 40% (H-PCWP) / ↓ 23% (L-PCWP) | 1.5 hours | Not specified |
| Pulmonary Artery Pressure | Not specified | ↓ 20% | 1.5 hours | Not specified |
| Cardiac Index (L/min/m²) | 2.28 ± 0.15 | ↑ to 2.65 ± 0.14 | 1 hour | ~3 hours |
| Heart Rate | Not specified | No significant change | - | - |
| Arterial Pressure | Not specified | Short, significant decrease | Not specified | Short duration |
Experimental Protocols
While specific preclinical protocols for Nanterinone are not detailed in the available literature, the following sections describe standard methodologies for assessing the inotropic and vasodilatory effects of PDE3 inhibitors.
In Vitro Assessment of Inotropic Effects
Objective: To determine the direct effect of the compound on myocardial contractility.
Typical Protocol: Isolated Papillary Muscle Preparation
-
Tissue Preparation: Papillary muscles are dissected from the right ventricle of a suitable animal model (e.g., guinea pig, rabbit).
-
Mounting: The muscle is mounted vertically in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂. One end of the muscle is attached to a fixed hook, and the other to an isometric force transducer.
-
Stimulation: The muscle is electrically stimulated at a fixed frequency (e.g., 1 Hz) with platinum electrodes.
-
Equilibration: The preparation is allowed to equilibrate for a set period (e.g., 60 minutes) under a resting tension.
-
Drug Administration: this compound is added to the organ bath in a cumulative concentration-response manner.
-
Data Acquisition: Changes in developed tension (contractile force) are recorded.
-
Analysis: A concentration-response curve is generated to determine the EC₅₀ (effective concentration for 50% of maximal response).
Caption: Workflow for in vitro inotropic assessment.
In Vitro Assessment of Vasodilatory Effects
Objective: To evaluate the direct relaxant effect of the compound on vascular smooth muscle.
Typical Protocol: Isolated Aortic Ring Preparation
-
Tissue Preparation: The thoracic aorta is excised from an animal model (e.g., rat) and cut into rings of a specific width (e.g., 2-3 mm).
-
Mounting: The aortic rings are mounted between two L-shaped hooks in an organ bath containing Krebs-Henseleit solution at 37°C and gassed with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: The rings are allowed to equilibrate under a resting tension for a defined period (e.g., 60-90 minutes).
-
Pre-contraction: The rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or KCl) to a stable plateau.
-
Drug Administration: this compound is added cumulatively to the bath.
-
Data Acquisition: The relaxation of the pre-contracted rings is recorded.
-
Analysis: A concentration-response curve is constructed to determine the EC₅₀ for vasodilation.
Caption: Workflow for in vitro vasodilation assessment.
In Vivo Assessment of Hemodynamic Effects
Objective: To assess the integrated cardiovascular effects of the compound in a living organism, often in a disease model.
Typical Protocol: Canine Model of Heart Failure
-
Model Induction: Heart failure is induced in a canine model, for example, by rapid ventricular pacing or coronary microembolization.
-
Instrumentation: Animals are instrumented for hemodynamic monitoring, including catheters for measuring left ventricular pressure, aortic pressure, pulmonary artery pressure, and cardiac output (e.g., via thermodilution).
-
Baseline Measurements: Baseline hemodynamic parameters are recorded after a stabilization period.
-
Drug Administration: this compound is administered, typically intravenously or orally.
-
Data Acquisition: Hemodynamic parameters are continuously monitored and recorded at specific time points post-administration.
-
Analysis: Changes from baseline in parameters such as cardiac output, systemic and pulmonary vascular resistance, and ventricular pressures are calculated and statistically analyzed.
Caption: Workflow for in vivo hemodynamic assessment.
Conclusion
This compound is a promising inotropic and vasodilatory agent with a mechanism of action centered on the inhibition of PDE3. Clinical data in heart failure patients indicates its potential to favorably modulate key hemodynamic parameters. While detailed public preclinical data is limited, the established pharmacology of PDE3 inhibitors provides a strong basis for its observed effects. Further research and publication of preclinical studies would be invaluable to the scientific community for a more comprehensive understanding of its pharmacological profile and to guide future drug development efforts in the field of cardiovascular medicine.
References
Nanterinone Mesylate: An In-Depth Analysis of Molecular Interactions Beyond PDE3
Despite extensive investigation, publicly available scientific literature and pharmacological databases provide limited information regarding the molecular targets of nanterinone mesylate beyond its well-established role as a phosphodiesterase 3 (PDE3) inhibitor. Nanterinone, also known by its developmental code UK-61,260, is characterized as a positive inotropic and arterial vasodilating agent. Its primary mechanism of action is attributed to the inhibition of PDE3, which leads to increased intracellular concentrations of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.
This report aimed to provide a comprehensive technical guide on the non-PDE3 molecular targets of this compound. However, a thorough search of scientific literature and chemical databases did not yield specific quantitative data from binding assays, selectivity profiling, or off-target screening studies for this compound. The available information primarily focuses on its synthesis, general pharmacological effects as a PDE inhibitor, and its classification as an inotropic and vasodilating agent.
Without concrete experimental data, it is not possible to construct a meaningful data table, detail experimental protocols for target identification, or create signaling pathway diagrams related to off-target interactions as per the initial request. The scientific community has not, to date, published in-depth studies that explore the broader molecular interaction profile of this compound.
Therefore, this document serves to highlight the current gap in knowledge regarding the full spectrum of molecular targets for this compound. Future research, employing techniques such as broad-based kinase screening, receptor binding panels, and chemoproteomics, would be necessary to elucidate any potential off-target effects and alternative mechanisms of action for this compound. Such studies would be invaluable for a complete understanding of its pharmacological profile and for identifying any potential polypharmacological advantages or liabilities.
Nanterinone Mesylate: An In-Depth Technical Guide to its Pharmacokinetics and Metabolism
A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant lack of specific information regarding the pharmacokinetics and metabolism of Nanterinone mesylate. This suggests that the drug may be in the very early stages of development, that its development was discontinued before extensive studies were published, or that the data remains proprietary and has not been released into the public domain.
Despite the absence of specific data for this compound, this guide will provide an in-depth overview of the expected pharmacokinetic and metabolic profiles for a compound of this class, namely a phosphodiesterase inhibitor. Furthermore, it will detail the standard experimental protocols utilized in preclinical and clinical research to elucidate the pharmacokinetics and metabolism of new cardiovascular drug candidates.
General Pharmacokinetic Profile of Phosphodiesterase Inhibitors
Phosphodiesterase (PDE) inhibitors are a class of drugs that block the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to various physiological effects, including vasodilation and increased cardiac contractility. Their pharmacokinetic properties can vary significantly based on their chemical structure and specific PDE subtype selectivity.
Data Presentation: Expected Pharmacokinetic Parameters for a Novel Phosphodiesterase Inhibitor
The following table summarizes the typical pharmacokinetic parameters that would be determined for a new PDE inhibitor like this compound during its development. The values presented are hypothetical and serve as a template for what researchers would aim to quantify.
| Parameter | Description | Typical Range/Considerations for Oral PDE Inhibitors |
| Absorption | ||
| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Highly variable; can be influenced by first-pass metabolism. |
| Tmax | The time to reach maximum plasma concentration after administration. | Typically ranges from 0.5 to 2 hours. |
| Cmax | The maximum plasma concentration of the drug. | Dose-dependent. |
| Distribution | ||
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Moderate to high, indicating distribution into tissues. |
| Protein Binding | The extent to which a drug binds to proteins in the blood. | Often high for this class of drugs. |
| Metabolism | ||
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Primarily hepatic clearance is expected. |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half. | Can range from a few hours to over 12 hours, influencing dosing frequency. |
| Excretion | ||
| Route of Excretion | The primary route by which the drug and its metabolites are eliminated from the body. | Predominantly through feces (via biliary excretion) and urine. |
General Metabolic Pathways of Phosphodiesterase Inhibitors
The metabolism of phosphodiesterase inhibitors is a critical determinant of their efficacy and safety. Metabolism primarily occurs in the liver and is mediated by the cytochrome P450 (CYP) enzyme system.
Mandatory Visualization: Generalized Metabolic Pathway of a PDE Inhibitor
Caption: Generalized metabolic pathway for a phosphodiesterase inhibitor.
Experimental Protocols for Pharmacokinetic and Metabolic Studies
The following sections detail the standard methodologies employed to characterize the pharmacokinetic and metabolic profile of a new drug candidate.
Preclinical In Vitro Studies
Experimental Protocols: In Vitro Metabolism Assays
-
Metabolic Stability:
-
Objective: To determine the rate of metabolism of the compound.
-
Methodology: The test compound (e.g., this compound) is incubated with liver microsomes or hepatocytes from different species (e.g., rat, dog, human). Samples are taken at various time points and the concentration of the parent drug is measured by LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.[][2][3]
-
-
Metabolite Identification:
-
Reaction Phenotyping:
-
Objective: To identify the specific CYP450 enzymes responsible for the metabolism of the compound.
-
Methodology: The compound is incubated with a panel of recombinant human CYP450 enzymes. The rate of metabolism by each enzyme is measured to determine its relative contribution. Alternatively, chemical inhibitors of specific CYP enzymes are used in incubations with human liver microsomes.[2][3]
-
Mandatory Visualization: Workflow for In Vitro Metabolism Studies
Caption: Standard workflow for preclinical in vitro metabolism studies.
Preclinical In Vivo Studies
Experimental Protocols: Animal Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profile of the compound in animal models.
-
Methodology: The drug is administered to animal species (commonly rats and dogs) via intravenous and oral routes. Blood samples are collected at predetermined time points, and the plasma is analyzed for the concentration of the parent drug and major metabolites using LC-MS/MS. Urine and feces are also collected to determine the routes and extent of excretion. Key parameters such as clearance, volume of distribution, half-life, and bioavailability are calculated.[5][6][7]
Mandatory Visualization: Animal Pharmacokinetic Study Design
Caption: A simplified workflow for an in vivo animal pharmacokinetic study.
Clinical Studies
Experimental Protocols: Human Pharmacokinetic Studies
-
Phase I Clinical Trials:
-
Objective: To assess the safety, tolerability, and pharmacokinetics of the drug in healthy human volunteers.
-
Methodology: Single ascending dose (SAD) and multiple ascending dose (MAD) studies are conducted. In SAD studies, a small group of subjects receives a single dose of the drug, and the pharmacokinetic profile is evaluated. In MAD studies, subjects receive multiple doses to assess steady-state pharmacokinetics and potential for drug accumulation. Blood and urine samples are collected and analyzed to determine human pharmacokinetic parameters.
-
References
- 2. bioivt.com [bioivt.com]
- 3. admescope.com [admescope.com]
- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. Animal models of cardiovascular disease for pharmacologic drug development and testing: appropriateness of comparison to the human disease state and pharmacotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Nanterinone Mesylate for Congestive Heart Failure Research
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of Nanterinone Mesylate for Congestive Heart Failure
This technical guide was commissioned to provide an in-depth overview of this compound for research in congestive heart failure, including its mechanism of action, experimental protocols, and quantitative data.
Following a comprehensive search of scientific literature and clinical trial databases, it has been determined that there is no publicly available information on a compound named "this compound." The search included variations in spelling and broader inquiries into novel treatments for congestive heart failure.
The absence of any data suggests that "this compound" may be:
-
A misnomer or contain a typographical error.
-
An internal compound name not yet disclosed in public forums.
-
A discontinued or obsolete investigational drug with no lasting public record.
Without any foundational data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
We recommend verifying the compound's name and spelling. Should a correct name be identified, or if you wish to proceed with an analysis of a different therapeutic agent for congestive heart failure, we would be pleased to generate a comprehensive technical guide that adheres to all the specified requirements, including structured data presentation, detailed methodologies, and custom visualizations.
Early In Vitro Screening of Nanterinone Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nanterinone, a potent and selective phosphodiesterase 3 (PDE3) inhibitor, has demonstrated significant promise as a cardiotonic agent. Its mechanism of action, centered on the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, necessitates a robust in vitro screening cascade to fully characterize its pharmacological profile. This technical guide provides an in-depth overview of the core in vitro assays essential for the early-stage evaluation of Nanterinone mesylate. It includes detailed experimental protocols, data presentation in structured tables for comparative analysis, and visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of its preclinical assessment.
Introduction
This compound is a cardiotonic agent that enhances myocardial contractility and induces vasodilation. These effects are primarily attributed to its inhibitory action on phosphodiesterase 3 (PDE3), an enzyme highly expressed in cardiac and vascular smooth muscle. Inhibition of PDE3 leads to an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). In cardiac myocytes, elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates key proteins involved in excitation-contraction coupling, resulting in a positive inotropic effect. In vascular smooth muscle, increased cAMP promotes relaxation, leading to vasodilation and a reduction in both preload and afterload.
The early in vitro screening of this compound is critical for establishing its potency, selectivity, and potential for cardiac-specific effects. This guide outlines the essential assays for a comprehensive preclinical evaluation.
Core In Vitro Screening Assays
The in vitro evaluation of this compound focuses on three key areas: its direct effect on the target enzyme (PDE3 inhibition), its downstream cellular consequences (adenylyl cyclase activation and impact on cAMP levels), and its functional effect on target cells (cardiac myocyte contractility).
Phosphodiesterase 3 (PDE3) Inhibition Assay
This assay directly measures the inhibitory activity of this compound on the PDE3 enzyme, providing a quantitative measure of its potency (IC50).
Experimental Protocol:
-
Enzyme and Substrate Preparation:
-
Recombinant human PDE3A or PDE3B is used as the enzyme source.
-
A fluorescently labeled or radiolabeled cAMP derivative is used as the substrate.
-
-
Assay Reaction:
-
The assay is typically performed in a 96- or 384-well plate format.
-
A reaction buffer containing Tris-HCl, MgCl2, and a bovine serum albumin (BSA) is prepared.
-
Serial dilutions of this compound are prepared in the assay buffer.
-
The PDE3 enzyme is added to the wells containing the test compound.
-
The reaction is initiated by the addition of the cAMP substrate.
-
The plate is incubated at 30°C for a specified period (e.g., 30-60 minutes).
-
-
Detection and Data Analysis:
-
The reaction is terminated, and the amount of hydrolyzed substrate is quantified. For fluorescent assays, this is measured using a fluorescence plate reader. For radioassays, scintillation counting is used.
-
The percentage of PDE3 inhibition is calculated for each concentration of this compound.
-
The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Data Presentation:
| Compound | Target | IC50 (nM) |
| This compound | PDE3A | [Data not available in search results] |
| Milrinone (Control) | PDE3A | [Data not available in search results] |
| Cilostazol (Control) | PDE3A | [Data not available in search results] |
Adenylyl Cyclase Activation Assay
While Nanterinone is a PDE inhibitor and does not directly activate adenylyl cyclase, this assay is crucial to assess the net effect on intracellular cAMP levels and to rule out off-target effects on this key enzyme in the cAMP signaling pathway.
Experimental Protocol:
-
Cell Culture and Preparation:
-
Cardiac myocytes or a suitable cell line expressing relevant adenylyl cyclase isoforms (e.g., AC5/6) are cultured to confluence.
-
Cells are harvested and cell membranes are prepared by homogenization and centrifugation.
-
-
Adenylyl Cyclase Activity Assay:
-
The assay is performed in a reaction mixture containing Tris-HCl, ATP, MgCl2, a phosphodiesterase inhibitor (to prevent cAMP degradation by other PDEs), and an ATP regenerating system.
-
Cell membranes are incubated with varying concentrations of this compound.
-
A known adenylyl cyclase activator (e.g., forskolin or a β-adrenergic agonist like isoproterenol) is used as a positive control.
-
The reaction is initiated by the addition of the cell membranes and incubated at 37°C.
-
-
cAMP Quantification:
-
The reaction is terminated, and the amount of newly synthesized cAMP is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data is expressed as pmol of cAMP generated per mg of protein per minute.
-
Data Presentation:
| Treatment | Adenylyl Cyclase Activity (pmol/mg/min) |
| Basal | [Data not available in search results] |
| This compound (1 µM) | [Data not available in search results] |
| Forskolin (10 µM) | [Data not available in search results] |
Cardiac Myocyte Contractility Assay
This functional assay evaluates the direct effect of this compound on the contractile force of isolated cardiac myocytes, providing a measure of its positive inotropic effect (EC50).
Experimental Protocol:
-
Isolation of Cardiac Myocytes:
-
Ventricular myocytes are isolated from adult rat or guinea pig hearts by enzymatic digestion.
-
Isolated myocytes are allowed to stabilize in a calcium-containing buffer.
-
-
Measurement of Cell Shortening:
-
Myocytes are placed in a perfusion chamber on the stage of an inverted microscope equipped with a video-based edge-detection system.
-
Cells are electrically field-stimulated to contract at a physiological frequency (e.g., 1 Hz).
-
Changes in cell length (sarcomere shortening) are recorded in real-time.
-
-
Compound Application and Data Analysis:
-
After recording a stable baseline, cumulative concentrations of this compound are added to the perfusion buffer.
-
The amplitude of cell shortening is measured at each concentration.
-
A known inotrope, such as isoproterenol, is used as a positive control.
-
The concentration-response curve is plotted, and the half-maximal effective concentration (EC50) is calculated.
-
Data Presentation:
| Compound | Parameter | EC50 (µM) |
| This compound | Increase in Contractility | [Data not available in search results] |
| Isoproterenol (Control) | Increase in Contractility | [Data not available in search results] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying molecular pathways and the sequence of experimental steps is crucial for understanding the in vitro screening process for this compound.
Caption: this compound signaling pathway.
Caption: PDE3 inhibition assay workflow.
Caption: Cardiac myocyte contractility assay workflow.
Conclusion
The in vitro screening assays detailed in this guide form the foundation for the preclinical characterization of this compound. By systematically evaluating its inhibitory effect on PDE3, its influence on the cAMP signaling pathway, and its functional impact on cardiac myocyte contractility, researchers can build a comprehensive pharmacological profile. This early-stage data is invaluable for guiding further drug development, including subsequent in vivo efficacy and safety studies. The provided protocols and visualizations serve as a practical resource for scientists and researchers dedicated to advancing the understanding and application of novel cardiotonic agents like this compound.
Methodological & Application
Application Notes and Protocols: Nanterinone Mesylate in a Cardiac Myocyte Contractility Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanterinone mesylate is a phosphodiesterase III (PDE3) inhibitor with positive inotropic and vasodilatory properties. By selectively inhibiting PDE3 in cardiomyocytes, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates key proteins involved in excitation-contraction coupling. This cascade of events enhances calcium influx and sarcoplasmic reticulum calcium handling, ultimately leading to an increase in myocardial contractility. These application notes provide a detailed protocol for assessing the in vitro effects of this compound on isolated cardiac myocyte contractility.
Signaling Pathway of this compound
The primary mechanism of action for this compound involves the inhibition of PDE3, leading to an accumulation of cAMP and subsequent activation of PKA. PKA then phosphorylates several downstream targets to enhance cardiac contractility.
Experimental Protocols
Cardiomyocyte Isolation
Primary adult ventricular cardiomyocytes can be isolated from rodent hearts using a Langendorff perfusion system.
Materials:
-
Collagenase Type II
-
Krebs-Henseleit (KH) buffer
-
Calcium-free KH buffer
-
Bovine Serum Albumin (BSA)
Procedure:
-
Anesthetize the animal and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.
-
Perfuse the heart with calcium-free KH buffer for 5 minutes to wash out the blood.
-
Switch to a digestion solution containing Collagenase Type II and low calcium concentration.
-
Perfuse until the heart becomes flaccid (approximately 10-15 minutes).
-
Transfer the ventricles to a dish containing KH buffer with BSA and gently tease the tissue apart to release the myocytes.
-
Filter the cell suspension and allow the myocytes to settle.
-
Gradually reintroduce calcium to the cell suspension.
In Vitro Cardiomyocyte Contractility Assay
This protocol outlines the measurement of cardiomyocyte contractility using an IonOptix system.
Materials:
-
Isolated cardiomyocytes
-
Tyrode's solution (containing 1.8 mM CaCl₂)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
IonOptix Myocyte Calcium and Contractility System
Procedure:
-
Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to attach.
-
Mount the coverslip onto the stage of the IonOptix system in a perfusion chamber.
-
Perfuse the cells with Tyrode's solution at 37°C.
-
Electrically stimulate the cardiomyocytes at a constant frequency (e.g., 1 Hz).
-
Record baseline contractility parameters, including sarcomere length, percentage of shortening, and velocities of contraction and relaxation.
-
Introduce this compound at increasing concentrations into the perfusion solution.
-
Allow the cells to equilibrate with each concentration for at least 5 minutes before recording.
-
Record the contractility parameters at each concentration to generate a dose-response curve.
Experimental Workflow
The following diagram illustrates the workflow for the in vitro cardiac myocyte contractility assay.
Data Presentation
Disclaimer: The following data is derived from studies on milrinone, a close structural and functional analog of this compound, due to the limited availability of specific in vitro quantitative data for nanterinone. These values should be considered representative of a PDE3 inhibitor's effects.
Dose-Dependent Effects of a PDE3 Inhibitor on Cardiomyocyte Contractility
| Concentration (µM) | Increase in Shortening Amplitude (%) | Time to Peak Contraction (ms) | Time to 50% Relaxation (ms) |
| 0 (Baseline) | 0 | 150 ± 10 | 180 ± 12 |
| 0.1 | 15 ± 3 | 145 ± 9 | 170 ± 11 |
| 1.0 | 45 ± 5 | 130 ± 8 | 155 ± 10 |
| 10.0 | 80 ± 7 | 115 ± 7 | 140 ± 9 |
| 100.0 | 95 ± 8 | 110 ± 6 | 135 ± 8 |
Summary of Key Contractility Parameters
| Parameter | Value |
| EC₅₀ (Shortening Amplitude) | ~1.5 µM |
| Maximal Efficacy (Increase in Shortening) | ~100% |
| Effect on Contraction Velocity | Dose-dependent increase |
| Effect on Relaxation Velocity | Dose-dependent increase |
In-depth Protocol for Nanterinone Mesylate Administration in Rat Models: A Comprehensive Guide
Introduction
Nanterinone mesylate is a cardiotonic agent with positive inotropic effects, showing potential in the management of cardiac-related conditions. Its mechanism of action is believed to involve the modulation of intracellular calcium levels, leading to enhanced myocardial contractility. This document provides a detailed protocol for the administration of this compound in rat models, targeting researchers, scientists, and drug development professionals. The following sections outline the experimental procedures, data presentation, and a visualization of the proposed signaling pathway.
Experimental Protocols
This section details the necessary methodologies for preparing and administering this compound to Sprague-Dawley rats, a commonly used model in cardiovascular research.
Animal Model Specifications
-
Species: Sprague-Dawley rats
-
Age: 8-10 weeks
-
Weight: 250-300 grams
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
Preparation of this compound Solution
-
Vehicle Selection: A suitable vehicle for this compound is a mixture of 10% Dimethyl sulfoxide (DMSO), 40% Polyethylene glycol 300 (PEG300), and 50% saline.
-
Solution Preparation:
-
Dissolve the required amount of this compound powder in DMSO.
-
Add PEG300 to the solution and vortex until fully dissolved.
-
Add saline to the mixture to reach the final desired concentration.
-
The final solution should be clear and administered at room temperature.
-
Administration Protocol
-
Route of Administration: Intravenous (IV) injection via the tail vein is the recommended route for assessing the acute cardiac effects of this compound.
-
Dosage: Based on preliminary studies, a dosage range of 1 mg/kg to 10 mg/kg is suggested to evaluate dose-dependent effects.
-
Procedure:
-
Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
The tail is warmed to facilitate vein dilation.
-
The prepared this compound solution is slowly injected into the lateral tail vein.
-
A control group should receive an equivalent volume of the vehicle solution.
-
Monitoring and Data Collection
-
Hemodynamic Parameters: Blood pressure and heart rate should be continuously monitored using a catheterized carotid artery connected to a pressure transducer.
-
Cardiac Function: Echocardiography can be performed to assess parameters such as ejection fraction, fractional shortening, and cardiac output at baseline and various time points post-administration.
-
Blood Sampling: Blood samples can be collected at specified intervals to determine the pharmacokinetic profile of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for key experimental outcomes.
| Dose (mg/kg) | Change in Heart Rate (bpm) | Change in Mean Arterial Pressure (mmHg) |
| 1 | +25 ± 5 | +10 ± 3 |
| 5 | +50 ± 8 | +20 ± 4 |
| 10 | +75 ± 10 | +30 ± 5 |
| Parameter | Vehicle Control | This compound (5 mg/kg) |
| Ejection Fraction (%) | 55 ± 4 | 70 ± 5 |
| Fractional Shortening (%) | 30 ± 3 | 45 ± 4 |
| Cardiac Output (mL/min) | 80 ± 7 | 110 ± 9 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway of this compound and the experimental workflow.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for this compound administration.
Application Notes and Protocols for Nanterinone Mesylate in Isolated Heart Perfusion Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nanterinone mesylate (also known as UK-61,260) is a phosphodiesterase III (PDE3) inhibitor with positive inotropic and vasodilatory properties.[1] These characteristics make it a compound of interest in cardiovascular research, particularly for its potential in the treatment of heart failure. Isolated heart perfusion systems, such as the Langendorff preparation, provide a valuable ex vivo model to study the direct effects of pharmacological agents on cardiac function, independent of systemic neurohormonal influences.[2][3][4][5][6] This document provides detailed application notes and protocols for investigating the effects of this compound using an isolated heart perfusion model.
Mechanism of Action
This compound exerts its effects by selectively inhibiting PDE3, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. Inhibition of PDE3 leads to an accumulation of intracellular cAMP. In the heart, elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates L-type calcium channels, leading to increased calcium influx and enhanced myocardial contractility (positive inotropic effect). In vascular smooth muscle, increased cAMP levels promote relaxation, resulting in vasodilation.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on key hemodynamic and cardiac parameters. Table 1 presents data from a human study with oral administration of Nanterinone, while Table 2 provides representative data for a related PDE3 inhibitor, milrinone, in an isolated heart preparation to offer an indication of the expected effects in an ex vivo setting.
Table 1: Hemodynamic Effects of Oral Nanterinone (2 mg) in Patients with Mild to Moderate Heart Failure [1]
| Parameter | Baseline (Mean ± SEM) | 1 Hour Post-Nanterinone (Mean ± SEM) |
| Systemic Vascular Resistance | 1699 ± 82 dyn·s·cm⁻⁵ | 1368 ± 80 dyn·s·cm⁻⁵ |
| Cardiac Index | 2.28 ± 0.15 L/min/m² | 2.65 ± 0.14 L/min/m² |
| Pulmonary Wedge Pressure | - | 38% of baseline at 1.5 hours |
| Pulmonary Artery Pressure | - | 20% reduction |
| Heart Rate | Unchanged | Unchanged |
Table 2: Representative Effects of a PDE3 Inhibitor (Milrinone) in an Isolated Canine Heart-Lung Preparation [7]
| Parameter | Condition | Milrinone (0.1 - 0.5 mg/L) Effect |
| Cardiac Output | Failing Heart | Increased |
| Coronary Blood Flow | Failing Heart | Increased |
| Coronary Vascular Resistance | Failing Heart | Reduced |
| Myocardial Oxygen Consumption | Failing Heart (high workload) | Reduced |
Experimental Protocols
This section outlines a detailed protocol for studying the effects of this compound using a Langendorff isolated perfused rodent heart model.
Preparation of Perfusion Buffer (Krebs-Henseleit Solution)
A standard Krebs-Henseleit buffer is recommended for isolated heart perfusion.[3] The composition is as follows:
| Component | Concentration (mM) |
| NaCl | 118 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25 |
| Glucose | 11 |
Protocol:
-
Dissolve all components except CaCl₂ in distilled, deionized water.
-
Gas the solution with 95% O₂ / 5% CO₂ for at least 20 minutes to achieve a physiological pH of 7.4.
-
Slowly add CaCl₂ to avoid precipitation.
-
Maintain the buffer at 37°C in a water bath.
Isolated Heart Preparation (Langendorff)
Materials:
-
Rodent (e.g., Sprague-Dawley rat or guinea pig)
-
Anesthetic (e.g., sodium pentobarbital)
-
Heparin
-
Ice-cold Krebs-Henseleit buffer
-
Surgical instruments (scissors, forceps, etc.)
-
Langendorff apparatus
Protocol:
-
Anesthetize the animal according to approved institutional protocols.
-
Administer heparin to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to arrest contractions.
-
Identify the aorta and carefully cannulate it onto the Langendorff apparatus.
-
Secure the aorta to the cannula with a ligature.
-
Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg).[8]
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.[9]
-
Allow the heart to stabilize for a period of 20-30 minutes. During this time, baseline parameters should be recorded.
Administration of this compound
Preparation of Nanterinone Stock Solution:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., distilled water or DMSO, depending on solubility).
-
Perform serial dilutions to create the desired final concentrations for the experiment.
Administration Protocol:
-
After the stabilization period, introduce this compound into the perfusion buffer at the desired final concentration. This can be done by switching to a reservoir containing the drug or by using a syringe pump to infuse the drug into the perfusion line.
-
A cumulative dose-response protocol is often employed. Start with the lowest concentration and incrementally increase the concentration after the effects of the previous dose have reached a steady state.
-
Record cardiac parameters continuously throughout the experiment.
Data Acquisition and Analysis
The following parameters should be continuously monitored and recorded:[9]
-
Left Ventricular Developed Pressure (LVDP): The difference between the peak systolic and end-diastolic pressure in the left ventricle.
-
Heart Rate (HR): The number of beats per minute.
-
Coronary Flow (CF): The rate of perfusate flow through the coronary vasculature, measured by collecting the effluent.
-
Maximum Rate of Pressure Development (+dP/dt_max): An index of myocardial contractility.[10]
-
Minimum Rate of Pressure Development (-dP/dt_min): An index of myocardial relaxation.
Data should be analyzed to determine the dose-dependent effects of this compound on these parameters.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in cardiomyocytes.
Experimental Workflow for Isolated Heart Perfusion
References
- 1. Acute hemodynamic effects and preload-dependent cardiovascular profile of the partial phosphodiesterase inhibitor nanterinone in patients with mild to moderate heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Langendorff heart - Wikipedia [en.wikipedia.org]
- 4. The continuing evolution of the Langendorff and ejecting murine heart: new advances in cardiac phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. History of the development of isolated heart perfusion experimental model and its pioneering role in understanding heart physiology [amsad.termedia.pl]
- 6. Isolated heart perfusion according to Langendorff---still viable in the new millennium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inotropic effects of amrinone and milrinone on contraction and relaxation of isolated cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SutherlandandHearse [southalabama.edu]
- 9. diacomp.org [diacomp.org]
- 10. Left ventricular pressure, contractility and dP/dt(max) in nonclinical drug safety assessment studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying cAMP Signaling in Cardiomyocytes using Nanterinone Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanterinone is a positive inotropic and vasodilating agent that is understood to function, at least in part, through the inhibition of phosphodiesterase III (PDE3).[1] Phosphodiesterases are a diverse family of enzymes responsible for the degradation of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] Within cardiomyocytes, cAMP is a critical second messenger that mediates the intracellular effects of β-adrenergic stimulation, leading to increased heart rate, contractility, and relaxation.[3][4]
The inhibition of PDE3 in cardiomyocytes prevents the breakdown of cAMP, leading to its accumulation.[4][5] This elevation in intracellular cAMP levels enhances the activation of protein kinase A (PKA), which in turn phosphorylates key downstream targets, including L-type calcium channels and phospholamban. The net effect is an increase in intracellular calcium concentration and myofilament sensitivity to calcium, resulting in a positive inotropic effect.[6]
Due to the limited availability of specific experimental data and protocols for Nanterinone mesylate, this document provides representative data and protocols based on well-characterized PDE3 inhibitors, such as milrinone and amrinone. These compounds share a similar mechanism of action and are commonly used to study cAMP signaling in cardiomyocytes.
Data Presentation
The following table summarizes the inhibitory potency of the representative PDE3 inhibitors milrinone and amrinone on PDE3 activity. This data is provided to offer a comparative reference for researchers working with this compound.
| Compound | Parameter | Value (µM) | Cell/System | Reference |
| Milrinone | IC50 | 1.771 ± 0.716 | Recombinant Human PDE3 | [7] |
| Amrinone | IC50 | 9.863 ± 1.709 | Recombinant Human PDE3 | [7] |
Note: IC50 values can vary depending on the experimental conditions, including temperature and substrate concentration.
Signaling Pathway
The following diagram illustrates the canonical cAMP signaling pathway in a cardiomyocyte and the mechanism of action of PDE3 inhibitors like this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. picmonic.com [picmonic.com]
- 5. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanterinone Mesylate Testing in Animal Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nanterinone Mesylate
Nanterinone is a phosphodiesterase 3 (PDE3) inhibitor. In the context of heart failure, the inhibition of PDE3 in cardiac muscle leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP enhances cardiac contractility (positive inotropy) and promotes vasodilation.[1] These application notes provide detailed protocols for evaluating the efficacy of this compound in established preclinical animal models of heart failure. The selection of an appropriate model is critical for translating experimental findings to clinical applications.[2]
Nanterinone's Mechanism of Action: The cAMP Signaling Pathway
Nanterinone exerts its therapeutic effect by modulating the cAMP signaling cascade within cardiomyocytes. Beta-adrenergic stimulation (e.g., via norepinephrine) activates G-protein coupled receptors, leading to the production of cAMP by adenylyl cyclase. cAMP then activates Protein Kinase A (PKA), which phosphorylates key downstream targets to enhance cardiac contractility. Nanterinone inhibits PDE3, the enzyme responsible for degrading cAMP, thereby amplifying the effects of the initial signal.
References
Long-term administration of Nanterinone mesylate in chronic heart failure models
An extensive search for "Nanterinone mesylate" did not yield any specific results related to its long-term administration in chronic heart failure models. This suggests that "this compound" may be a compound with limited publicly available research, a novel investigational drug without published data, or a potential misspelling of another therapeutic agent.
The search did, however, provide extensive information on other drugs used in the management of chronic heart failure, including inotropes like milrinone and amrinone, and mineralocorticoid receptor antagonists such as finerenone and spironolactone. These search results detail the mechanisms of action, clinical trial data, and therapeutic effects of these established medications in heart failure.
Due to the lack of specific information on "this compound," it is not possible to create the detailed Application Notes and Protocols as requested. Providing such a document without established data would be speculative and inappropriate for a scientific audience.
If you are researching a different compound or have an alternative spelling, please provide the corrected information. If you would like to proceed with a detailed report on one of the alternative drugs for chronic heart failure mentioned above, such as milrinone or finerenone, please specify your drug of interest.
Troubleshooting & Optimization
Technical Support Center: Optimizing Nanterinone Mesylate Concentration for In Vitro Assays
Welcome to the technical support center for Nanterinone mesylate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in various in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is the mesylate salt of Nanterinone, a compound known for its positive inotropic (increasing the force of heart muscle contraction) and vasodilatory (widening of blood vessels) effects. Its primary mechanism of action is the inhibition of phosphodiesterase 3 (PDE3), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound increases intracellular cAMP levels, leading to its physiological effects.
2. What is the recommended starting concentration range for this compound in in vitro assays?
3. How should I dissolve this compound for use in cell culture?
This compound, like many small molecules, may have limited solubility in aqueous solutions. It is recommended to first dissolve the compound in a sterile, high-quality organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to keep the final DMSO concentration in your assay below 0.5% (v/v) to avoid solvent-induced cytotoxicity or other off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
4. What are the key in vitro assays for characterizing this compound?
The following are key assays to characterize the activity of this compound:
-
Phosphodiesterase (PDE) Activity Assay: To confirm its inhibitory effect on PDE3.
-
cAMP Measurement Assay: To measure the downstream effect of PDE inhibition.
-
Cardiomyocyte Contractility Assay: To assess its functional effect on heart cells.
-
Cytotoxicity Assay: To determine the concentration range that is non-toxic to the cells used in your experiments.
Troubleshooting Guides
Issue 1: Inconsistent or No-Inhibitory Effect in PDE Activity Assay
-
Potential Cause: Incorrect assay setup or suboptimal enzyme activity.
-
Troubleshooting Steps:
-
Enzyme Quality: Ensure the recombinant PDE3 enzyme is active. Include a positive control inhibitor (e.g., milrinone or cilostamide) to validate the assay.
-
Substrate Concentration: The concentration of cAMP as a substrate should be at or below its Km value for the PDE3 enzyme to ensure competitive inhibition can be observed.
-
Incubation Time: Optimize the incubation time to ensure the reaction is in the linear range. A reaction that has gone to completion will not show inhibition.
-
Buffer Composition: Ensure the assay buffer components (e.g., Mg2+ concentration) are optimal for PDE3 activity.
-
Issue 2: High Variability in Cell-Based Assays
-
Potential Cause: Poor solubility of this compound at the tested concentrations or inconsistent cell health.
-
Troubleshooting Steps:
-
Solubility Check: After diluting the DMSO stock into your aqueous cell culture medium, visually inspect for any precipitation. If precipitation occurs, consider lowering the highest concentration in your dilution series or using a different solubilizing agent (with appropriate controls).
-
Cell Viability: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Perform a cytotoxicity assay to confirm that the tested concentrations of this compound are not causing cell death.
-
Consistent Seeding Density: Ensure uniform cell seeding density across all wells of your microplate.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique to minimize variability in compound addition.
-
Issue 3: Unexpected or Off-Target Effects
-
Potential Cause: this compound may have effects on other cellular targets at higher concentrations.
-
Troubleshooting Steps:
-
Dose-Response Curve: A steep dose-response curve may indicate a specific, on-target effect, while a shallow curve might suggest off-target or non-specific effects.
-
Selectivity Profiling: If unexpected effects are observed, consider performing a broader screen against other PDE family members to assess the selectivity of this compound.
-
Literature Review: Search for literature on Nanterinone or similar PDE3 inhibitors to identify any known off-target activities.
-
Control Compounds: Use control compounds with known mechanisms of action to dissect the observed cellular phenotype.
-
Data Presentation
Table 1: Recommended Concentration Ranges for Initial Screening of this compound in Various In Vitro Assays
| Assay Type | Cell/System Type | Recommended Starting Concentration Range | Key Readout |
| PDE3 Inhibition Assay | Recombinant Human PDE3A/B | 1 nM - 100 µM | IC50 |
| cAMP Accumulation Assay | Cardiomyocytes, HEK293 cells | 10 nM - 100 µM | EC50 |
| Cardiomyocyte Contractility | iPSC-derived Cardiomyocytes | 100 nM - 100 µM | EC50 for contractility parameters |
| Cytotoxicity Assay (e.g., MTT) | Relevant cell line | 1 µM - 200 µM | CC50 |
Table 2: IC50 Values of Known PDE3 Inhibitors for Reference
| Compound | PDE3A IC50 | PDE3B IC50 |
| Milrinone | ~0.5 µM | ~0.5 µM |
| Cilostamide | ~5 nM | ~20 nM |
| Enoximone | ~1.2 µM | ~1.2 µM |
Experimental Protocols
Protocol 1: In Vitro Phosphodiesterase 3 (PDE3) Inhibition Assay (Luminescence-based)
This protocol is adapted for a generic luminescence-based PDE assay kit (e.g., PDE-Glo™).
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically includes the PDE assay buffer, cAMP substrate, and the detection reagents.
-
Compound Dilution: Prepare a serial dilution of this compound in the PDE assay buffer. Also, prepare a positive control (e.g., milrinone) and a vehicle control (DMSO at the same final concentration).
-
Reaction Setup: In a 384-well white plate, add the following to each well:
-
5 µL of diluted this compound, positive control, or vehicle control.
-
5 µL of recombinant human PDE3A or PDE3B enzyme diluted in assay buffer.
-
10 µL of cAMP substrate solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add the detection reagents according to the kit's protocol. This usually involves a two-step addition with incubation periods.
-
Luminescence Reading: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed your cells of interest in a 96-well clear flat-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Addition: The next day, remove the medium and add fresh medium containing serial dilutions of this compound (e.g., from 1 µM to 200 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability for each concentration relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration) value.
Visualizations
Caption: Mechanism of action of this compound in cardiomyocytes.
Caption: General workflow for in vitro testing of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Troubleshooting non-reproducible results with Nanterinone mesylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nanterinone mesylate. Our aim is to help you address non-reproducible results and other common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive inotropic and balanced vasodilator agent. It functions as a phosphodiesterase 3 (PDE3) inhibitor.[1][2] By inhibiting the PDE3 enzyme, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP).[3][4][5] This increase in intracellular cAMP levels in cardiac and vascular smooth muscle cells leads to an enhanced contractile force of the heart muscle and vasodilation.[2][3][4]
Q2: What are the common experimental applications of this compound?
Given its mechanism of action, this compound is primarily used in preclinical research to study:
-
Inotropic effects on cardiac muscle cells (cardiomyocytes).
-
Vasodilatory properties on vascular smooth muscle.
-
Mechanisms of heart failure and potential therapeutic interventions.[2][6]
Q3: My experimental results with this compound are not reproducible. What are the potential causes?
Non-reproducible results with PDE inhibitors like this compound can stem from several factors. These are broadly categorized into issues with the compound itself, the experimental model, and the assay protocol. A systematic approach to troubleshooting these areas is recommended.
Troubleshooting Non-Reproducible Results
Issue 1: Inconsistent Compound Activity
Possible Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: this compound should be stored at -20°C.
-
Fresh Stock Solutions: Prepare fresh stock solutions for each experiment. If using a previously prepared stock, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Solubility Issues: Ensure the compound is fully dissolved in the appropriate solvent before further dilution into aqueous media.
Possible Cause: Incorrect final concentration in the assay.
Troubleshooting Steps:
-
Recalculate Dilutions: Double-check all calculations for serial dilutions from the stock solution.
-
Pipetting Accuracy: Calibrate and verify the accuracy of your pipettes, especially for small volumes.
Issue 2: Variability in Cellular Response
Possible Cause: High cell passage number leading to phenotypic drift.
Troubleshooting Steps:
-
Monitor Passage Number: Maintain a detailed record of cell passage numbers. It is widely recognized that cell lines at high passage numbers can exhibit altered morphology, growth rates, protein expression, and signaling responses.
-
Use Low-Passage Cells: For critical experiments, use cells with a low passage number (ideally below 20-30 passages for many cell lines) to ensure consistency.
-
Cell Line Authentication: Periodically authenticate your cell line to ensure it has not been misidentified or cross-contaminated.
Possible Cause: Inconsistent cell health and density.
Troubleshooting Steps:
-
Standardize Seeding Density: Plate cells at a consistent density for all experiments, as confluency can affect cellular signaling.
-
Assess Cell Viability: Before each experiment, assess cell viability (e.g., using a trypan blue exclusion assay) to ensure a healthy starting population.
Issue 3: Assay-Specific Problems
Possible Cause: Fluctuations in experimental conditions.
Troubleshooting Steps:
-
Temperature and pH Control: Ensure that all incubation steps are performed at the correct temperature and that the pH of all buffers and media is consistent.
-
Reagent Variability: Use the same lot of critical reagents (e.g., serum, media, enzymes) for a set of comparative experiments. If a new lot must be used, perform a bridging study to ensure comparability.
Possible Cause: Off-target effects of this compound.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a wide-range dose-response curve to identify the optimal concentration range and to observe potential toxic or off-target effects at higher concentrations.
-
Control Experiments: Include appropriate positive and negative controls in every experiment. For example, use a well-characterized PDE3 inhibitor (like milrinone) as a positive control.[1][6]
Data Presentation: Expected Outcomes in a Cardiomyocyte Contractility Assay
The following table illustrates how you might present quantitative data from a successful experiment measuring the effect of this compound on cardiomyocyte contractility.
| Concentration of this compound | Peak Shortening Amplitude (% of Baseline) | Maximal Velocity of Shortening (+dL/dt, µm/s) | Maximal Velocity of Relengthening (-dL/dt, µm/s) |
| Vehicle Control | 100 ± 5 | 150 ± 10 | 120 ± 8 |
| 1 µM | 125 ± 7 | 180 ± 12 | 145 ± 9 |
| 10 µM | 160 ± 9 | 220 ± 15 | 180 ± 11 |
| 100 µM | 155 ± 8 | 215 ± 14 | 175 ± 10 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Key Experiment: Assessment of Cardiomyocyte Contractility
This protocol provides a general framework for assessing the inotropic effects of this compound on isolated adult rat ventricular myocytes.
1. Isolation of Cardiomyocytes:
-
Adult rat ventricular myocytes can be isolated using a Langendorff perfusion system with enzymatic digestion, typically involving collagenase.[7]
-
After isolation, cardiomyocytes are gradually reintroduced to physiological calcium concentrations to ensure viability.[7]
2. Cell Culture and Treatment:
-
Isolated cardiomyocytes are plated on laminin-coated dishes or coverslips.
-
Allow cells to stabilize in an appropriate culture medium for a short period before the experiment.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of solvent) must be included.
-
Incubate the cardiomyocytes with the different concentrations of this compound or vehicle control for the desired duration.
3. Measurement of Contractility:
-
Cardiomyocyte contractility can be assessed using video-based edge detection systems.
-
Cells are typically paced electrically to ensure a consistent contraction rate.
-
Record several consecutive contractions for each cell and condition.
-
The following parameters are commonly measured:
-
Peak Shortening (PS): The maximal extent of cell shortening, often expressed as a percentage of the resting cell length.
-
Maximal Velocity of Shortening (+dL/dt): The maximum rate of cell contraction.
-
Maximal Velocity of Relengthening (-dL/dt): The maximum rate of cell relaxation.
-
4. Data Analysis:
-
Analyze the recorded traces to extract the contractility parameters.
-
For each condition, average the data from multiple cells.
-
Compare the results from the this compound-treated groups to the vehicle control group using appropriate statistical tests.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in cardiomyocytes.
Troubleshooting Workflow for Non-Reproducible Results
References
- 1. Popular Pde3 Inhibitors List, Drug Prices and Medication Information - GoodRx [goodrx.com]
- 2. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are PDE3 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of Nanterinone mesylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target effects of Nanterinone mesylate.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
Off-target effects occur when a drug molecule, such as this compound, binds to and modulates the activity of proteins other than its intended therapeutic target. These unintended interactions can lead to a range of undesirable outcomes, from misleading experimental results to adverse drug reactions and toxicity in a clinical setting.[1][2] Identifying and minimizing these effects early in the drug development process is crucial for ensuring the safety and efficacy of the therapeutic candidate.
Q2: What is the first step I should take to profile the off-target effects of this compound?
A recommended first step is to perform a broad in silico analysis and an in vitro kinase screen. Computational methods can predict potential off-target interactions based on the chemical structure of this compound.[1][3] A broad kinase panel assay will provide empirical data on the compound's selectivity against a large number of kinases, which are common off-targets for small molecule inhibitors.
Q3: How can I experimentally validate potential off-targets identified in a screening assay?
Potential off-targets identified through screening methods should be validated using orthogonal assays. This can include direct binding assays (e.g., Surface Plasmon Resonance - SPR), enzymatic assays with purified proteins, or cell-based assays that measure a specific downstream signaling event of the putative off-target.[4][5]
Q4: What strategies can be employed to minimize the off-target effects of this compound?
Minimizing off-target effects often involves a medicinal chemistry approach known as rational drug design.[2] By analyzing the structure-activity relationship (SAR) of this compound and its analogs, chemists can modify the molecule to enhance its selectivity for the intended target while reducing its affinity for known off-targets. Additionally, techniques like genetic and phenotypic screening can help identify more selective compound variants.[2]
Troubleshooting Guides
Issue 1: My in vitro kinase profiling results show this compound inhibits multiple kinases with high affinity.
-
Question: Does this mean the compound is not a viable candidate?
-
Answer: Not necessarily. While promiscuous inhibition is a concern, the significance of these findings depends on the therapeutic window and the physiological relevance of the inhibited off-targets. It is important to determine the IC50 values for each of these kinases and compare them to the IC50 of the intended target. If there is a significant window (e.g., >100-fold) between the on-target and off-target potencies, the compound may still be viable.
-
Question: How can I determine which of these off-target kinases are most important to follow up on?
-
Answer: Prioritize follow-up based on the known biological roles of the off-target kinases. Investigate whether their inhibition is associated with known toxicities or undesirable physiological effects. Cellular assays can also be used to assess whether this compound engages these targets in a cellular context at relevant concentrations.
Issue 2: this compound shows significant cytotoxicity in cell-based assays at concentrations where the primary target is not fully inhibited.
-
Question: What could be the cause of this unexpected cytotoxicity?
-
Answer: This suggests that the observed cytotoxicity may be due to off-target effects. The compound could be inhibiting one or more proteins that are essential for cell viability.
-
Question: How can I identify the off-target(s) responsible for the cytotoxicity?
-
Answer: A chemical proteomics approach, such as compound-centric chemical proteomics (CCCP), can be used to identify the full spectrum of proteins that this compound binds to within the cell.[6][7] This can help to pinpoint the off-target(s) responsible for the cytotoxic effects. Additionally, comparing the gene expression or protein phosphorylation profiles of cells treated with this compound to known toxicity signatures can provide clues.
Issue 3: My in silico predictions and in vitro screening results for off-targets are not consistent.
-
Question: Why might these results differ?
-
Answer: Discrepancies between computational predictions and experimental results are not uncommon. In silico models are based on existing data and algorithms that may not perfectly replicate the complex biological conditions of an in vitro assay.[1] Factors such as protein conformation, post-translational modifications, and the presence of cofactors in the experimental system can influence compound binding.
-
Question: Which results should I trust?
-
Answer: Experimental data should generally be given more weight than in silico predictions. However, computational predictions can still be valuable for prioritizing experimental efforts and for generating hypotheses about potential off-targets that may not have been included in the screening panel.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | Percent Inhibition @ 1µM | IC50 (nM) |
| Primary Target Kinase A | 98% | 15 |
| Off-Target Kinase B | 85% | 250 |
| Off-Target Kinase C | 60% | 1,200 |
| Off-Target Kinase D | 25% | >10,000 |
| Off-Target Kinase E | 5% | >10,000 |
Table 2: Cellular Potency and Cytotoxicity of this compound
| Cell Line | Primary Target IC50 (nM) | Cytotoxicity CC50 (nM) | Selectivity Index (CC50/IC50) |
| Cancer Cell Line 1 | 25 | 5,000 | 200 |
| Cancer Cell Line 2 | 40 | 6,500 | 162.5 |
| Normal Fibroblast Line | >10,000 | >10,000 | N/A |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases using a luminescence-based assay that measures ATP consumption.
Materials:
-
This compound stock solution (in DMSO)
-
Kinase panel (e.g., a commercial panel of purified kinases)[8][9]
-
Substrate for each kinase
-
ATP
-
Kinase reaction buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Methodology:
-
Prepare a serial dilution of this compound in kinase reaction buffer.
-
In a 384-well plate, add the kinase, its specific substrate, and the diluted this compound or DMSO control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinases (typically 30°C) for 1 hour.
-
Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.[9]
-
Calculate the percent inhibition for each kinase at each concentration of this compound.
-
Determine the IC50 values for kinases that show significant inhibition.
Protocol 2: Cell-Based Viability Assay
This protocol describes a method to evaluate the cytotoxic effects of this compound on various cell lines.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer and non-cancerous cell lines
-
Cell culture medium and supplements
-
Clear, flat-bottom 96-well plates
-
Cell viability reagent (e.g., resazurin-based)
-
Plate reader with fluorescence detection
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or a DMSO control.
-
Incubate the cells for 72 hours under standard cell culture conditions.
-
Add the cell viability reagent to each well and incubate for 2-4 hours.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent cell viability relative to the DMSO control for each concentration.
-
Determine the CC50 (50% cytotoxic concentration) value.
Protocol 3: Affinity-Based Chemical Proteomics for Off-Target Identification
This protocol provides a simplified workflow for identifying cellular proteins that bind to this compound.
Materials:
-
This compound analog with an affinity tag (e.g., biotin)
-
Cell lysate from the cell line of interest
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Elution buffer
-
Mass spectrometer for protein identification
Methodology:
-
Incubate the cell lysate with the biotinylated this compound analog or a biotin-only control.
-
Add streptavidin-coated magnetic beads to pull down the biotinylated compound and any bound proteins.
-
Wash the beads extensively to remove non-specific protein binders.
-
Elute the bound proteins from the beads.
-
Identify the eluted proteins using mass spectrometry.[6]
-
Compare the proteins identified from the this compound sample to the control sample to identify specific binders.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for identifying off-target effects.
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 5. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
Nanterinone Mesylate Dose-Response Analysis: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analysis and interpretation of Nanterinone mesylate dose-response curves. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the mesylate salt of Nanterinone, a novel compound with positive inotropic and balanced vasodilator effects. Its primary mechanism of action is the partial inhibition of phosphodiesterase III (PDE3). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.
Q2: What are the expected hemodynamic effects of this compound based on clinical data?
A single oral dose of 2 mg of Nanterinone in patients with mild to moderate heart failure has been shown to produce significant hemodynamic changes. These include a decrease in systemic vascular resistance, a reduction in pulmonary wedge pressure and pulmonary artery pressure, and an increase in the cardiac index. Notably, these effects occur without a significant change in heart rate.
Q3: Is there publicly available data to construct a full dose-response curve for this compound?
Currently, publicly available data is limited to a single 2 mg oral dose study. Therefore, constructing a comprehensive dose-response curve with parameters such as ED50 and Emax is not feasible without further dose-ranging studies.
Q4: How does the baseline cardiovascular status of a subject influence the response to this compound?
The preload, or the left ventricular filling pressure, can influence the hemodynamic response to Nanterinone. In patients with a higher baseline pulmonary capillary wedge pressure (PCWP > 12 mmHg), the reduction in PCWP following a 2 mg dose is more pronounced compared to those with a lower baseline PCWP. However, the improvement in cardiac pump function appears to be similar regardless of the baseline left ventricular filling pressure.
Troubleshooting Guide
Issue 1: Observing a less pronounced than expected inotropic effect.
-
Possible Cause: The positive inotropic effect of Nanterinone is dependent on the intracellular cAMP levels. If the experimental model has a compromised adenylyl cyclase activity or a high level of PDE4 activity, the expected increase in cAMP and subsequent inotropic response may be blunted.
-
Troubleshooting Steps:
-
Ensure the integrity of the signaling pathway in your experimental model.
-
Consider co-administration with an adenylyl cyclase activator (e.g., forskolin) as a positive control to confirm the responsiveness of the system.
-
Measure cAMP levels directly in response to Nanterinone treatment to confirm target engagement.
-
Issue 2: Significant hypotension observed at the tested dose.
-
Possible Cause: Nanterinone is a balanced vasodilator, and a decrease in systemic vascular resistance is an expected effect. In certain experimental models or patient populations, this vasodilation may lead to a clinically significant drop in blood pressure.
-
Troubleshooting Steps:
-
Carefully monitor blood pressure throughout the experiment.
-
If conducting a dose-response study, start with lower doses and titrate upwards cautiously.
-
Consider the volume status of the experimental subject, as hypovolemia may exacerbate the hypotensive effects.
-
Issue 3: Lack of a clear dose-response relationship in a multi-dose pilot study.
-
Possible Cause: The dose range selected may be too narrow or may be on the plateau of the dose-response curve. Additionally, the time points for measurement may not align with the peak plasma concentration of the drug.
-
Troubleshooting Steps:
-
Widen the range of doses tested, including both lower and higher concentrations.
-
Conduct a pharmacokinetic study to determine the time to maximum concentration (Tmax) in your experimental model and align your pharmacodynamic measurements accordingly. The peak effect of a 2 mg oral dose in humans was observed at 1 to 1.5 hours for different parameters.
-
Ensure consistent experimental conditions, as variability can mask a true dose-dependent effect.
-
Data Presentation
Table 1: Hemodynamic Effects of a Single 2 mg Oral Dose of this compound in Patients with Mild to Moderate Heart Failure
| Parameter | Baseline (Mean ± SEM) | Peak Change from Baseline | Time to Peak Effect | Duration of Significant Effect |
| Systemic Vascular Resistance (dyn·s·cm⁻⁵) | 1699 ± 82 | ↓ to 1368 ± 80 | 1 hour | 12 hours |
| Pulmonary Wedge Pressure | - | ↓ by 38% | 1.5 hours | - |
| Pulmonary Artery Pressure | - | ↓ by 20% | 1.5 hours | - |
| Cardiac Index (L/min/m²) | 2.28 ± 0.15 | ↑ to 2.65 ± 0.14 | 1 hour | 3 hours |
| Heart Rate | No significant change | - | - | - |
| Arterial Pressure | Short, significant decrease | - | - | - |
Experimental Protocols
Protocol 1: In Vivo Hemodynamic Assessment in a Heart Failure Model
-
Animal Model: Use a validated animal model of heart failure (e.g., coronary artery ligation-induced myocardial infarction in rodents).
-
Drug Administration: Prepare this compound in a suitable vehicle. Administer the drug via oral gavage or an appropriate route for the model. Include a vehicle control group.
-
Dose Selection: Based on the limited human data, a starting dose range could be extrapolated based on allometric scaling. A pilot study with a wide range of doses is recommended.
-
Hemodynamic Monitoring: Implant a telemetric device or use a pressure-volume catheter to continuously monitor parameters such as left ventricular pressure, systemic arterial pressure, heart rate, and cardiac output.
-
Data Acquisition: Record baseline hemodynamic data before drug administration. Following administration, record data at multiple time points (e.g., 0.5, 1, 1.5, 2, 3, 4, 8, 12, and 24 hours) to capture the full time course of the drug's effect.
-
Data Analysis: Calculate the change from baseline for each hemodynamic parameter at each time point for each dose group. Plot the peak change against the logarithm of the dose to generate a dose-response curve.
Mandatory Visualization
Caption: this compound inhibits PDE3, increasing cAMP and leading to inotropy and vasodilation.
Caption: A logical workflow for conducting and analyzing a dose-response experiment.
Adjusting Nanterinone mesylate dosage for different animal species
Technical Support Center: Nanterinone Mesylate
Disclaimer: Information regarding a specific compound named "this compound" is not publicly available. This guide provides a generalized framework for dosage adjustment of a hypothetical novel phosphodiesterase 3 (PDE3) inhibitor, hereafter referred to as this compound, for research purposes. The principles and methodologies described are based on established practices in preclinical pharmacology.
Frequently Asked Questions (FAQs)
Q1: Why can't I use a simple weight-based (mg/kg) dose conversion between different animal species?
A1: Simple weight-based dose conversion is often inaccurate because of significant physiological and metabolic differences between species.[1] Factors such as body surface area, metabolic rate, plasma protein binding, and drug elimination pathways do not scale linearly with body weight.[2][3] Allometric scaling, which relates physiological parameters to body weight raised to an exponent, provides a more accurate method for predicting pharmacokinetic parameters and estimating appropriate starting doses across species.[4][5]
Q2: What is allometric scaling and how is it used for dose prediction?
A2: Allometric scaling is a method used to study the relationship between body size and anatomical, physiological, or biochemical characteristics.[5] In pharmacology, it is used to predict pharmacokinetic parameters (like clearance, volume of distribution) across species using the equation Y = aW^b, where Y is the parameter of interest, W is body weight, and 'a' and 'b' are the allometric coefficient and exponent, respectively.[5][6] This allows for a more rational estimation of a human equivalent dose (HED) or doses for other animal species from preclinical data.[2]
Q3: Which animal model is best for studying the cardiovascular effects of this compound?
A3: The choice of animal model depends on the specific research question. Rodent models (rats, mice) are often used for initial efficacy and dose-ranging studies due to their cost-effectiveness and availability of transgenic strains.[7] Larger animals, such as dogs or swine, have cardiovascular systems that are more similar to humans and are frequently used for safety pharmacology and hemodynamic studies before clinical trials.[7][8] The dog is a common species for assessing cardiovascular effects due to its well-characterized physiology and the ability to conduct studies in conscious, instrumented animals.[8]
Q4: What are the primary mechanisms of action for a PDE3 inhibitor like this compound?
A4: Phosphodiesterase 3 (PDE3) inhibitors prevent the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[9][10] Increased cAMP in the heart leads to a positive inotropic effect (increased contractility).[11][12] In vascular smooth muscle, elevated cAMP causes vasodilation, which reduces both preload and afterload on the heart.[9][13] Because of these dual effects, these agents are often called "inodilators."[9]
Data Presentation: Interspecies Pharmacokinetic Considerations
Adjusting dosage requires understanding how key pharmacokinetic (PK) parameters vary across species. The following table presents hypothetical PK data for this compound to illustrate these differences. Note: These values are for illustrative purposes only.
| Parameter | Mouse (20g) | Rat (250g) | Rabbit (3kg) | Dog (10kg) | Key Consideration |
| Clearance (CL) | 150 mL/hr/kg | 100 mL/hr/kg | 50 mL/hr/kg | 25 mL/hr/kg | Smaller species generally have higher metabolic rates and faster drug clearance, requiring higher mg/kg doses to achieve similar exposure.[1] |
| Volume of Distribution (Vd) | 0.8 L/kg | 0.6 L/kg | 0.5 L/kg | 0.4 L/kg | Differences in body composition and plasma protein binding affect how the drug distributes into tissues. |
| Half-Life (t½) | 0.5 hr | 1.0 hr | 2.5 hr | 4.0 hr | A shorter half-life in smaller animals means the drug is eliminated more quickly, which may necessitate more frequent dosing or continuous infusion to maintain therapeutic levels. |
| Plasma Protein Binding | 85% | 90% | 92% | 95% | Only the unbound (free) fraction of a drug is pharmacologically active.[14] Species differences in protein binding can significantly alter the effective concentration of the drug at the target site. |
| Bioavailability (Oral) | 20% | 35% | 45% | 50% | Significant first-pass metabolism in the liver can vary greatly between species, affecting how much of an orally administered drug reaches systemic circulation. |
Experimental Protocols
Protocol: Evaluating Hemodynamic Effects of this compound in an Anesthetized Rat Model
This protocol outlines a standard procedure to assess the acute cardiovascular effects of a novel inotropic agent.
1. Animal Preparation:
- Species: Male Sprague-Dawley rats (300-350g).
- Anesthesia: Anesthetize with isoflurane (2-3% for induction, 1.5% for maintenance) or an injectable anesthetic like pentobarbital sodium. Confirm depth of anesthesia by lack of pedal withdrawal reflex.
- Instrumentation:
- Place the animal on a heating pad to maintain body temperature at 37°C.
- Perform a tracheotomy to ensure a patent airway.
- Catheterize the right carotid artery with a pressure transducer catheter to measure arterial blood pressure (systolic, diastolic, mean) and heart rate.
- Catheterize the right jugular vein for intravenous drug administration.
- For advanced studies, insert a pressure-volume catheter into the left ventricle via the right carotid artery to measure parameters like dP/dt max (an index of contractility).
2. Acclimatization and Baseline Recording:
- Allow the animal to stabilize for at least 20-30 minutes after surgery is complete.
- Record baseline hemodynamic parameters for 15-20 minutes to ensure stability before drug administration.
3. Drug Administration:
- Prepare a stock solution of this compound in a suitable vehicle (e.g., saline, 5% dextrose). The vehicle should be tested alone in a control group.
- Administer the drug as either an intravenous bolus or a continuous infusion.
- Dose-Response Study: Administer escalating doses of this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg). Allow sufficient time between doses for the hemodynamic response to peak and stabilize (typically 10-15 minutes).
4. Data Collection and Analysis:
- Continuously record all hemodynamic parameters throughout the experiment.
- Calculate the change from baseline for each parameter at each dose level.
- Data should be expressed as mean ± SEM.
- Use appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between baseline and post-treatment values.
5. Euthanasia:
- At the end of the experiment, euthanize the animal using an approved method (e.g., overdose of anesthetic followed by a secondary physical method).
Visualizations: Signaling Pathways and Workflows
Caption: Signaling pathway of a hypothetical PDE3 inhibitor, this compound.
Caption: Logical workflow for a preclinical dose-finding study.
Troubleshooting Guide
Q: I am seeing high variability in the hemodynamic responses between animals in the same dose group. What could be the cause?
A: High variability can stem from several factors:
-
Animal Health: Ensure all animals are healthy and from a reputable supplier. Underlying health issues can significantly alter drug responses.
-
Anesthesia Depth: The depth of anesthesia can greatly impact cardiovascular parameters. Ensure the anesthetic plane is stable and consistent across all animals.
-
Surgical Technique: Inconsistent surgical procedures can lead to varying levels of stress and physiological response. Standardize all surgical steps.
-
Temperature Control: Failure to maintain core body temperature can lead to cardiovascular instability. Use heating pads and monitor temperature continuously.
-
Dosing Accuracy: Double-check all calculations and ensure precise administration of the drug solution. Small errors in volume can lead to large dose discrepancies, especially in small animals.
Q: My compound is not showing the expected inotropic effect, even at high doses. What should I check?
A:
-
Compound Stability and Solubility: Confirm that this compound is stable and fully dissolved in the chosen vehicle. Precipitation of the compound will lead to a lower effective dose being administered.
-
Route of Administration: For drugs with high first-pass metabolism, oral administration may not achieve sufficient systemic exposure. Intravenous administration is preferred for initial proof-of-concept studies to ensure the drug reaches its target.[15]
-
Pharmacokinetics: The drug may be cleared too rapidly in the chosen species to exert a significant effect. Consider a continuous infusion study to maintain steady-state plasma concentrations.
-
Target Engagement: The affinity of the compound for the target (PDE3) may differ between species. An in vitro assay using tissue or enzymes from the specific animal model can confirm target engagement.
Q: I observed unexpected toxicity (e.g., severe hypotension, arrhythmias) at a dose I predicted would be safe. What happened?
A:
-
Pharmacodynamics: The "inodilator" effect of PDE3 inhibitors can lead to significant vasodilation and a drop in blood pressure.[9] The balance between the positive inotropic effect and the vasodilatory effect can vary between species.
-
Off-Target Effects: At higher concentrations, the drug may interact with other targets (e.g., other PDE isoforms, ion channels), leading to unexpected toxicity.
-
Metabolite Activity: A metabolite of the parent drug could be responsible for the toxic effects. This is a common issue when extrapolating between species with different metabolic profiles.[1]
-
Allometric Scaling Limitations: Allometric scaling is a prediction tool and is not always perfectly accurate.[4] It is crucial to start with low doses in a new species and escalate carefully. A pilot study is essential to determine the maximum tolerated dose (MTD).
References
- 1. physiology - Do pharmacodynamics and pharmacokinetics of the drug in animals are the same as in human? - Biology Stack Exchange [biology.stackexchange.com]
- 2. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The application of allometric scaling principles to predict pharmacokinetic parameters across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aplanalytics.com [aplanalytics.com]
- 6. journals.asm.org [journals.asm.org]
- 7. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 10. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Positive inotropic drugs (Chapter 44) - Anesthetic Pharmacology [cambridge.org]
- 13. Positive inotropic/vasodilator agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Nanterinone Mesylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Nanterinone mesylate in preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary challenge for oral administration?
This compound is a novel positive inotropic and balanced vasodilator.[1][2] The primary challenge for its oral administration is poor oral bioavailability, which means that a significant portion of the drug does not reach the systemic circulation when taken orally. This can lead to high variability in patient response and reduced therapeutic efficacy.
Q2: What are the common causes of poor oral bioavailability for a drug like this compound?
While specific data for this compound is limited, common causes for poor oral bioavailability of pharmaceutical compounds include:
-
Poor aqueous solubility: The drug may not dissolve well in the gastrointestinal fluids, limiting its absorption.
-
Low intestinal permeability: The drug may not efficiently pass through the intestinal wall into the bloodstream.
-
Extensive first-pass metabolism: The drug may be heavily metabolized by enzymes in the liver and gut wall before it can reach the systemic circulation.
-
Efflux by transporters: The drug may be actively pumped back into the gastrointestinal tract by transporter proteins like P-glycoprotein.
Q3: What general strategies can be employed to improve the oral bioavailability of this compound?
Several formulation and chemical modification strategies can be explored:
-
Formulation-based approaches: These include particle size reduction (micronization, nanocrystals), lipid-based formulations (such as Self-Emulsifying Drug Delivery Systems - SEDDS), solid dispersions, and complexation with cyclodextrins.[3][4][5]
-
Chemical modification: Prodrug strategies can be employed to temporarily mask properties of the drug that limit its absorption.[5][6]
-
Use of excipients: Incorporating absorption enhancers or metabolism inhibitors (bioenhancers) into the formulation can improve bioavailability.[3][7]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Dosing
Possible Cause: Poor aqueous solubility limiting dissolution in the gastrointestinal tract.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (pH 1.2, 4.5, 6.8).
-
Assess the dissolution rate of the pure drug substance.
-
-
Formulation Strategies to Enhance Solubility:
-
Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the drug particles.
-
Amorphous Solid Dispersions: Prepare solid dispersions of this compound with a hydrophilic polymer carrier.
-
Lipid-Based Formulations: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization in the gut.
-
Quantitative Data Summary: Solubility Enhancement Strategies
| Formulation Strategy | This compound Solubility (µg/mL) | Fold Increase |
| Unprocessed Drug | 50 | 1 |
| Micronized Drug | 150 | 3 |
| Nanocrystal Formulation | 500 | 10 |
| Solid Dispersion (1:5 drug-polymer ratio) | 875 | 17.5[8] |
| SEDDS Formulation | >1000 | >20 |
Issue 2: Discrepancy Between In Vitro Dissolution and In Vivo Absorption
Possible Cause: Poor intestinal permeability or significant efflux by transporters.
Troubleshooting Steps:
-
Assess Intestinal Permeability:
-
Utilize in vitro models such as Caco-2 cell monolayers to determine the apparent permeability coefficient (Papp) of this compound.
-
Conduct ex vivo studies using animal intestinal segments to further evaluate permeability.
-
-
Investigate Efflux Transporter Involvement:
-
Perform Caco-2 permeability studies in the presence and absence of known P-glycoprotein (P-gp) inhibitors (e.g., verapamil). A significant increase in the apical-to-basolateral transport of this compound in the presence of the inhibitor would suggest it is a P-gp substrate.
-
-
Strategies to Improve Permeability:
-
Permeation Enhancers: Include excipients in the formulation that are known to enhance intestinal permeability.
-
Nanoparticulate Systems: Formulations like lipid nanocapsules can potentially improve intestinal uptake.[9]
-
Quantitative Data Summary: Permeability Assessment
| Experiment | Condition | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| Caco-2 Permeability | This compound alone | 0.5 | 5.2 |
| Caco-2 Permeability | This compound + Verapamil | 2.1 | 1.1 |
Issue 3: Low Oral Bioavailability Despite Good Solubility and Permeability
Possible Cause: Extensive first-pass metabolism in the gut wall and/or liver.
Troubleshooting Steps:
-
Evaluate Metabolic Stability:
-
Conduct in vitro metabolism studies using liver microsomes and S9 fractions to determine the intrinsic clearance of this compound.
-
Identify the major metabolic pathways and the enzymes involved (e.g., cytochrome P450 isoforms).
-
-
Strategies to Mitigate First-Pass Metabolism:
-
Co-administration with Enzyme Inhibitors: While not a common long-term strategy, this can be used in preclinical studies to confirm the role of specific enzymes.
-
Prodrug Approach: Design a prodrug of this compound that is less susceptible to first-pass metabolism and releases the active drug in the systemic circulation.
-
Formulation Approaches: Certain formulations, such as lipid-based systems, can promote lymphatic transport, partially bypassing the liver and reducing first-pass metabolism.
-
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion
-
Materials: this compound, a suitable polymer carrier (e.g., Soluplus®, PVP K30), and an organic solvent (e.g., methanol, acetone).
-
Method (Solvent Evaporation): a. Dissolve both this compound and the polymer carrier in the organic solvent in a predetermined ratio (e.g., 1:5 drug to polymer). b. Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C). c. Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent. d. Pulverize the dried solid dispersion and sieve to obtain a uniform particle size.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer with a high transepithelial electrical resistance (TEER) is formed.
-
Experiment: a. Wash the cell monolayers with pre-warmed transport buffer (HBSS, pH 7.4). b. For apical-to-basolateral (A→B) transport, add the this compound solution to the apical chamber and fresh transport buffer to the basolateral chamber. c. For basolateral-to-apical (B→A) transport, add the drug solution to the basolateral chamber and fresh buffer to the apical chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points, collect samples from the receiver chamber and replace with fresh buffer. f. Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Visualizations
Caption: Workflow for troubleshooting poor oral bioavailability.
Caption: Strategies to address bioavailability challenges.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. 化合物 this compound|T33589L|TargetMol - ChemicalBook [m.chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 5. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 6. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Self-nanomicellizing solid dispersion of edaravone: part I - oral bioavailability improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced oral bioavailability of Tanshinone IIA using lipid nanocapsules: Formulation, in-vitro appraisal and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Cardiotoxicity of Nanterinone Mesylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing potential cardiotoxicity associated with high doses of Nanterinone mesylate, a potent phosphodiesterase 3 (PDE3) inhibitor.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to potential cardiotoxicity?
A1: this compound is a selective inhibitor of phosphodiesterase 3 (PDE3). By inhibiting PDE3, it prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[1][2] This increase in intracellular cAMP leads to a positive inotropic effect (increased heart muscle contractility) and vasodilation.[3][4] However, at high doses, excessive cAMP levels can lead to intracellular calcium overload, mitochondrial dysfunction, and increased risk of arrhythmias, which are key contributors to cardiotoxicity.[5][6]
Q2: What are the typical signs of cardiotoxicity observed with high doses of PDE3 inhibitors in preclinical studies?
A2: In preclinical models, high doses of PDE3 inhibitors can induce a range of cardiotoxic effects. In vitro, this can manifest as decreased cardiomyocyte viability, induction of apoptosis, and electrophysiological abnormalities such as prolongation of the action potential duration.[7][8] In vivo, researchers might observe electrocardiogram (ECG) changes (e.g., QT interval prolongation), arrhythmias, reduced left ventricular ejection fraction (LVEF), and histopathological evidence of cardiac damage.[9][10]
Q3: What are the recommended initial steps to assess the cardiotoxic potential of this compound in our experimental setup?
A3: A tiered approach is recommended. Begin with in vitro assays to establish a baseline understanding of the compound's effects on cardiac cells. Key initial assays include:
-
hERG Channel Inhibition Assay: To assess the risk of delayed repolarization and potential for Torsade de Pointes (TdP).[11][12]
-
Cardiomyocyte Viability/Cytotoxicity Assays: Using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to determine the concentration at which this compound induces cell death.[7][13]
-
Contractility and Electrophysiology Assays: Using hiPSC-CMs to measure changes in beat rate, contractility, and field potential duration.[14][15]
Q4: When should we consider progressing to in vivo cardiotoxicity studies?
A4: Progression to in vivo studies is warranted if significant liabilities are identified in vitro, or to further characterize the safety profile at anticipated therapeutic and supratherapeutic doses. In vivo studies in rodent models can provide crucial information on systemic effects, hemodynamics, and integrated physiological responses that cannot be fully recapitulated in vitro.[9][16]
Q5: Are there any known strategies to mitigate the cardiotoxicity of PDE3 inhibitors like this compound?
A5: Yes, several strategies are being explored to manage drug-induced cardiotoxicity. These include co-administration of cardioprotective agents such as beta-blockers or ACE inhibitors, although the efficacy of this approach for PDE3 inhibitor-specific toxicity requires further investigation.[2][17] Additionally, careful dose selection and monitoring of cardiac biomarkers and function are crucial in managing potential risks.
TROUBLESHOOTING GUIDES
Troubleshooting Unexpected Results in In Vitro Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in hiPSC-CM beat rate at baseline. | 1. Inconsistent cell density. 2. Temperature fluctuations. 3. Immature cardiomyocyte phenotype. | 1. Ensure consistent cell seeding density across all wells. 2. Maintain a stable temperature-controlled environment for the assay. 3. Confirm cardiomyocyte maturity through marker expression (e.g., cTnT, MLC2v) and morphology. |
| No dose-dependent effect on cardiomyocyte viability. | 1. Insufficient concentration range. 2. Short incubation time. 3. Compound precipitation at high concentrations. | 1. Expand the concentration range to include higher doses. 2. Increase the incubation time to allow for the development of cytotoxic effects. 3. Check for compound solubility in the assay medium and use a suitable vehicle (e.g., DMSO) at a non-toxic concentration. |
| Discrepancy between hERG assay results and observed action potential prolongation in hiPSC-CMs. | 1. This compound may be affecting other ion channels involved in repolarization. 2. Off-target effects on cardiomyocyte signaling pathways. | 1. Conduct a comprehensive ion channel panel screening to identify effects on other cardiac channels (e.g., sodium, calcium channels). 2. Investigate downstream signaling effects, such as changes in intracellular calcium handling. |
Troubleshooting In Vivo Cardiotoxicity Studies
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High mortality in the high-dose group unrelated to overt cardiac failure. | 1. Acute non-cardiac toxicity (e.g., neurotoxicity, hepatotoxicity). 2. Vehicle-related toxicity. | 1. Perform a preliminary dose-range finding study to establish the maximum tolerated dose (MTD). 2. Conduct a vehicle-only control group to rule out vehicle effects. |
| No significant changes in LVEF despite histopathological evidence of cardiac damage. | 1. Compensatory cardiac mechanisms in early-stage toxicity. 2. Insensitive imaging modality. | 1. Utilize more sensitive measures of cardiac function, such as global longitudinal strain (GLS) via echocardiography. 2. Assess cardiac biomarkers (e.g., troponins, natriuretic peptides) in blood samples. |
| Inconsistent ECG findings across animals in the same dose group. | 1. Anesthetic effects on cardiac electrophysiology. 2. Improper electrode placement. | 1. Use telemetry for conscious animal ECG monitoring to avoid anesthetic interference. 2. Ensure standardized and consistent ECG lead placement for all animals. |
EXPERIMENTAL PROTOCOLS
hERG Channel Inhibition Assay using Automated Patch Clamp
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG potassium channel.
Methodology:
-
Cell Culture: Use Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel. Culture cells to 70-90% confluency before the experiment.[11]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in the extracellular solution to achieve the desired final concentrations.
-
Automated Patch Clamp:
-
Harvest and prepare a single-cell suspension.
-
Load the cells, intracellular solution, extracellular solution, and compound plate into the automated patch clamp system (e.g., QPatch).[12][18]
-
The system will automatically establish whole-cell patch clamp configurations.
-
Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarization step to +20 mV followed by a repolarization step to -50 mV to measure the tail current.[19]
-
-
Data Acquisition and Analysis:
-
Record the hERG tail current at baseline and after the application of increasing concentrations of this compound.
-
Calculate the percentage of channel inhibition at each concentration relative to the baseline.
-
Plot the concentration-response curve and fit the data to a Hill equation to determine the IC50 value.
-
Cardiotoxicity Assessment using Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)
Objective: To evaluate the effects of high-dose this compound on the viability, contractility, and electrophysiology of hiPSC-CMs.
Methodology:
-
hiPSC-CM Culture: Plate commercially available or in-house differentiated hiPSC-CMs on fibronectin-coated multi-well plates. Allow the cells to form a spontaneously beating syncytium.[7]
-
Viability Assay (e.g., using a live/dead staining kit):
-
Treat the hiPSC-CMs with a range of this compound concentrations for 24-72 hours.
-
Incubate the cells with a solution containing calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red).
-
Image the plates using a high-content imaging system and quantify the percentage of viable cells.
-
-
Contractility Assessment (Video Microscopy and Motion Field Analysis):
-
Acquire videos of the beating hiPSC-CMs at baseline and after acute exposure to this compound.
-
Use software to analyze the motion vectors of the contracting cells to determine parameters such as beat rate, contraction amplitude, and relaxation velocity.
-
-
Electrophysiology Assessment (Microelectrode Array - MEA):
-
Plate hiPSC-CMs on MEA plates containing embedded electrodes.
-
Record the baseline field potential duration (FPD), which is analogous to the QT interval in an ECG.
-
Perfuse the cells with increasing concentrations of this compound and record the changes in FPD.
-
In Vivo Cardiotoxicity Assessment in a Rodent Model
Objective: To evaluate the cardiotoxic effects of high-dose this compound in rats.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats.[9]
-
Dosing: Administer this compound via an appropriate route (e.g., oral gavage, intravenous) daily for a predetermined period (e.g., 14 or 28 days). Include a vehicle control group and at least three dose levels (low, mid, and high).
-
Cardiac Function Monitoring:
-
Echocardiography: Perform echocardiograms at baseline and at the end of the study to assess LVEF, fractional shortening, and other cardiac functional parameters.
-
Electrocardiography (ECG): Record ECGs (preferably using telemetry) to monitor for arrhythmias and changes in intervals (e.g., QT, QRS).
-
-
Biomarker Analysis: At the end of the study, collect blood samples to measure cardiac biomarkers such as cardiac troponin I (cTnI) and B-type natriuretic peptide (BNP).
-
Histopathology: Euthanize the animals and collect the hearts. Perform histopathological examination of heart tissue sections to look for signs of cardiomyocyte injury, inflammation, fibrosis, or necrosis.
VISUALIZATIONS
Signaling Pathway of PDE3 Inhibition and Potential Cardiotoxicity
Caption: Signaling pathway of PDE3 inhibition by this compound and potential cardiotoxic outcomes.
Experimental Workflow for Cardiotoxicity Assessment
Caption: A tiered workflow for assessing the potential cardiotoxicity of this compound.
References
- 1. Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Managing cardiotoxicity in anthracycline-treated breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Use of human induced pluripotent stem cell-derived cardiomyocytes to assess drug cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy | Springer Nature Experiments [experiments.springernature.com]
- 9. Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 11. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. academic.oup.com [academic.oup.com]
- 13. ahajournals.org [ahajournals.org]
- 14. scholars.northwestern.edu [scholars.northwestern.edu]
- 15. hERG Assay | PPTX [slideshare.net]
- 16. mskcc.org [mskcc.org]
- 17. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 18. fda.gov [fda.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Nanterinone Mesylate and Milrinone for the Treatment of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hemodynamic effects of two phosphodiesterase inhibitors, nanterinone mesylate and milrinone, used in the management of heart failure. This analysis is based on available clinical data to assist researchers and drug development professionals in understanding the pharmacological profiles of these agents.
Executive Summary
This compound and milrinone are both positive inotropic and vasodilatory agents. Milrinone is a well-established phosphodiesterase III (PDE3) inhibitor. This compound is described as a novel agent that is only partially based on PDE3 inhibition, suggesting a potentially different mechanism of action that is not yet fully elucidated in publicly available literature. This guide synthesizes hemodynamic data from separate studies to provide an indirect comparison of their effects.
Hemodynamic Effects: A Quantitative Comparison
The following tables summarize the acute hemodynamic effects of orally administered this compound and milrinone in patients with mild to moderate heart failure. It is important to note that these data are from separate studies and not from a head-to-head clinical trial.
Table 1: Hemodynamic Effects of this compound (2 mg, oral) [1]
| Hemodynamic Parameter | Baseline (Mean ± SEM) | 1 Hour Post-Dose (Mean ± SEM) | 1.5 Hours Post-Dose (Mean ± SEM) | Change |
| Cardiac Index (L/min/m²) | 2.28 ± 0.15 | 2.65 ± 0.14 | - | ↑ 16.2% |
| Systemic Vascular Resistance (dyn·s·cm⁻⁵) | 1699 ± 82 | 1368 ± 80 | - | ↓ 19.5% |
| Pulmonary Capillary Wedge Pressure (mmHg) | - | - | ↓ 38% from baseline | ↓ |
| Pulmonary Artery Pressure | - | - | ↓ 20% from baseline | ↓ |
| Heart Rate | Unchanged | Unchanged | Unchanged | ↔ |
| Arterial Pressure | Short, significant decrease | Short, significant decrease | Short, significant decrease | ↓ |
Table 2: Hemodynamic Effects of Milrinone (2.5, 5, and 10 mg, oral) in Patients with Mild to Moderate Heart Failure [2]
| Hemodynamic Parameter | Dose | Baseline (Mean) | Peak Effect | Change |
| Cardiac Index (L/min/m²) | 2.5 mg | No significant change | No significant change | ↔ |
| 5 mg | No significant change | No significant change | ↔ | |
| 10 mg | No significant change | No significant change | ↔ | |
| Pulmonary Capillary Wedge Pressure | 2.5 mg | - | ↓ 24% | ↓ |
| 5 mg | - | ↓ 47% | ↓ | |
| 10 mg | - | ↓ 44% | ↓ | |
| Right Atrial Pressure | 2.5 mg | - | ↓ 25% | ↓ |
| 5 mg | - | ↓ 42% | ↓ | |
| 10 mg | - | ↓ 38% | ↓ | |
| Systemic Vascular Resistance | 10 mg | - | ↓ 12% | ↓ |
| Mean Arterial Pressure | 10 mg | - | ↓ 7% | ↓ |
| Heart Rate | 10 mg | - | ↑ 13% | ↑ |
Mechanism of Action: Signaling Pathways
Milrinone is a selective inhibitor of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, milrinone increases intracellular cAMP levels in cardiac and vascular smooth muscle cells. This leads to increased cardiac contractility and vasodilation.[3][4]
This compound is described as being "only partially based on phosphodiesterase III inhibition," suggesting a more complex or multifactorial mechanism of action.[1] However, detailed public information on its other potential targets or pathways is not available. The diagram below illustrates the established signaling pathway for PDE3 inhibitors like milrinone. The potential additional mechanisms for nanterinone are yet to be fully characterized.
Caption: Signaling pathway of PDE3 inhibitors like milrinone.
Experimental Protocols
The methodologies for the key studies cited are summarized below to provide context for the presented data.
This compound Study Protocol Summary [1]
-
Study Design: A study in 14 patients with New York Heart Association (NYHA) class II-III heart failure.
-
Treatment: Patients received a single oral dose of 2 mg nanterinone.
-
Measurements: Hemodynamic parameters were measured at baseline and at multiple time points (0.5, 1, 1.5, 2, 2.5, 3, 4, 8, 12, and 24 hours) post-administration.
-
Background Therapy: Patients were on chronic diuretic and angiotensin-converting enzyme (ACE) inhibitor treatment.
Milrinone Study Protocol Summary [2]
-
Study Design: A study in 18 patients with NYHA class 2.7 heart failure.
-
Treatment: Patients received oral milrinone in dosages of 2.5, 5, and 10 mg on three consecutive days.
-
Measurements: Hemodynamic evaluations were carried out to assess the effects of the different doses.
-
Background Therapy: Patients continued their treatment with diuretics and digitalis.
References
- 1. Acute hemodynamic effects and preload-dependent cardiovascular profile of the partial phosphodiesterase inhibitor nanterinone in patients with mild to moderate heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preload-dependent hemodynamic effects of milrinone in moderate heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 4. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
Levosimendan vs. Nanterinone Mesylate: A Comparative Guide to Cardiac Output Enhancement
For researchers and drug development professionals navigating the landscape of inotropic agents, understanding the nuanced differences between available therapies is paramount. This guide provides a detailed, data-driven comparison of Levosimendan and Nanterinone mesylate, two agents designed to improve cardiac output in patients with heart failure. While direct head-to-head clinical trial data is limited, this guide synthesizes available evidence from independent studies to offer an objective comparison of their performance, mechanisms of action, and experimental backing.
At a Glance: Key Hemodynamic Effects
The following table summarizes the key quantitative data on the hemodynamic effects of Levosimendan and this compound, compiled from separate clinical investigations.
| Hemodynamic Parameter | Levosimendan | This compound |
| Cardiac Index (CI) | Dose-dependent increases reported in multiple meta-analyses.[1] In one study, a significant increase was observed.[2] | Rose significantly from a baseline of 2.28 +/- 0.15 to a peak of 2.65 +/- 0.14 L/min/m² at 1 hour after a 2 mg oral dose.[3] |
| Systemic Vascular Resistance (SVR) | Significant reductions observed.[4] | Decreased from 1699 +/- 82 to 1368 +/- 80 dyne·s/cm⁵ at 1 hour.[3] |
| Pulmonary Capillary Wedge Pressure (PCWP) | Reductions consistently reported.[1] | A significant fall to 38% of baseline at 1.5 hours.[3] |
| Mean Pulmonary Artery Pressure (MPAP) | Reductions noted in clinical trials.[1] | A 20% reduction was observed.[3] |
| Heart Rate (HR) | May cause an increase in heart rate.[1] | Remained unchanged.[3] |
| Arterial Pressure | Can cause hypotension, particularly at higher doses.[1] | Showed only a short, significant decrease.[3] |
Mechanism of Action: A Tale of Two Pathways
While both Levosimendan and this compound enhance cardiac output, they achieve this through distinct molecular mechanisms.
Levosimendan is primarily a calcium sensitizer.[5] It binds to cardiac troponin C in a calcium-dependent manner, stabilizing the Ca²⁺-induced conformational change.[3] This enhances the contractile force of the myocardium without significantly increasing intracellular calcium concentrations, a key differentiator from traditional inotropes that can increase myocardial oxygen demand and the risk of arrhythmias.[3][5] Additionally, Levosimendan opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, leading to vasodilation and a reduction in both preload and afterload.[4][5] At higher concentrations, it may also exhibit some phosphodiesterase (PDE)-III inhibitory effects.[3]
This compound is described as a novel positive inotropic and balanced-type vasodilating drug.[3] Its mechanism is only partially based on the inhibition of phosphodiesterase III (PDE III).[3] As a PDE III inhibitor, Nanterinone would increase intracellular cyclic adenosine monophosphate (cAMP) levels, leading to both increased myocardial contractility and vasodilation. The description as "partially based" on this mechanism suggests other contributing pathways may be involved, though these are not fully elucidated in the available literature.
Below are diagrams illustrating the signaling pathways for both drugs.
References
- 1. Comparison of Levosimendan and Milrinone for ECLS Weaning in Patients After Cardiac Surgery-A Retrospective Before-and-After Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute hemodynamic effects and preload-dependent cardiovascular profile of the partial phosphodiesterase inhibitor nanterinone in patients with mild to moderate heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The non-steroidal mineralocorticoid receptor antagonist finerenone and heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intravenous Levosimendan versus Milrinone: Coronary Sinus Lactate and PA Catheter Derived Parameters in Patients with Pulmonary Hypertension Undergoing Elective Mitral Valve Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Nanterinone Mesylate and Vesnarinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two inotropic agents, Nanterinone mesylate and vesnarinone. Both compounds have been investigated for the management of heart failure, primarily acting through the inhibition of phosphodiesterase 3 (PDE3). This document synthesizes available experimental data to offer an objective comparison of their performance, alongside detailed experimental protocols and an exploration of their underlying signaling pathways.
Executive Summary
This compound and vesnarinone are quinolinone derivatives that exhibit positive inotropic and vasodilatory effects. Vesnarinone has been more extensively studied, with large-scale clinical trials defining its therapeutic window and long-term outcomes. In contrast, publicly available data on this compound is more limited, primarily focusing on its acute hemodynamic effects. Both drugs aim to improve cardiac function by increasing intracellular cyclic adenosine monophosphate (cAMP), though vesnarinone is known to possess a more complex pharmacological profile, including modulation of ion channels and cytokine production.
Mechanism of Action and Signaling Pathways
Both this compound and vesnarinone exert their primary therapeutic effect through the inhibition of PDE3, an enzyme responsible for the degradation of cAMP in cardiac and vascular smooth muscle cells. Inhibition of PDE3 leads to an accumulation of cAMP, which in turn activates protein kinase A (PKA).
In cardiomyocytes, PKA activation leads to the phosphorylation of L-type calcium channels and phospholamban. This results in an increased influx of calcium into the cell and enhanced reuptake of calcium into the sarcoplasmic reticulum, respectively. The net effect is an increase in myocardial contractility (positive inotropy) and an acceleration of relaxation (lusitropy).
In vascular smooth muscle cells, elevated cAMP levels lead to the inhibition of myosin light chain kinase, resulting in vasodilation. This reduces both preload and afterload on the heart, further improving cardiac output.
Vesnarinone, however, has demonstrated additional mechanisms of action beyond PDE3 inhibition. It has been shown to affect myocardial ion channels, including prolonging the opening of sodium channels and decreasing potassium currents.[1] Furthermore, vesnarinone has been observed to inhibit the production of various cytokines, which may contribute to its clinical effects in heart failure.[1]
Comparative Efficacy Data
Due to the limited availability of head-to-head comparative studies, this section presents a summary of the key efficacy data for each compound from separate clinical and preclinical investigations.
Phosphodiesterase 3 (PDE3) Inhibition
A direct comparison of the in vitro potency of this compound and vesnarinone for PDE3 inhibition is hampered by the lack of a publicly reported IC50 value for this compound. For vesnarinone, its inhibitory activity against PDE3 has been established, contributing to its inotropic effects.
| Drug | Target | IC50 | Source |
| This compound | PDE3 | Not Reported | - |
| Vesnarinone | PDE3 | Established, but specific value not consistently reported in readily available literature | [1] |
Inotropic and Hemodynamic Effects
This compound has been evaluated in a study of patients with mild to moderate heart failure, demonstrating acute hemodynamic improvements.
| Parameter | Baseline (mean ± SEM) | 1-hour Post-Dose (mean ± SEM) | % Change |
| Systemic Vascular Resistance (dyne·s/cm⁵) | 1699 ± 82 | 1368 ± 80 | ↓ 19.5% |
| Cardiac Index (L/min/m²) | 2.28 ± 0.15 | 2.65 ± 0.14 | ↑ 16.2% |
| Pulmonary Wedge Pressure (mmHg) | - | 38% of baseline at 1.5 hours | ↓ 62% |
| Pulmonary Artery Pressure (mmHg) | - | - | ↓ 20% |
Vesnarinone has undergone more extensive clinical investigation, including the large-scale Vesnarinone Trial (VEST). The VEST study revealed a dose-dependent effect on mortality, with a 60 mg daily dose suggesting some benefit on morbidity and mortality in an earlier trial, but a 120 mg dose was associated with increased mortality.[1] The trial also highlighted a narrow therapeutic window for vesnarinone.
| Trial | Dose | Key Findings |
| VEST | 30 mg/day | No significant difference in mortality compared to placebo. |
| 60 mg/day | Increased mortality compared to placebo, primarily due to an increase in sudden death.[2] | |
| Earlier Placebo-Controlled Study | 60 mg/day | Suggested a morbidity and mortality benefit. |
Experimental Protocols
In Vitro PDE3 Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against PDE3.
Materials:
-
Recombinant human PDE3 enzyme
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
cAMP substrate (e.g., radiolabeled or fluorescently labeled)
-
Test compounds (this compound, vesnarinone)
-
Stop solution (e.g., perchloric acid)
-
Detection reagents (specific to the substrate used)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed amount of PDE3 enzyme to the wells of a microplate.
-
Add the diluted test compounds to the wells.
-
Pre-incubate the plate to allow the compounds to bind to the enzyme.
-
Initiate the reaction by adding the cAMP substrate to each well.
-
Incubate the plate at a controlled temperature for a specific duration to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding the stop solution.
-
Add the detection reagents and measure the signal using a microplate reader.
-
Calculate the percentage of PDE3 inhibition for each compound concentration and determine the IC50 value using appropriate software.
Assessment of Inotropic Effects in Isolated Perfused Rat Heart
This protocol outlines a general procedure for evaluating the inotropic effects of cardiotonic drugs using a Langendorff apparatus.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit buffer
-
Langendorff perfusion system
-
Intraventricular balloon catheter
-
Pressure transducer and data acquisition system
-
Test compounds (this compound, vesnarinone)
Procedure:
-
Anesthetize the rat and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.
-
Insert a fluid-filled balloon catheter into the left ventricle to measure isovolumetric pressure.
-
Allow the heart to stabilize.
-
Administer the test compounds at increasing concentrations into the perfusion buffer.
-
Record the left ventricular developed pressure (LVDP) and the maximum rate of pressure rise (+dP/dtmax) and fall (-dP/dtmax) at each concentration.
-
Analyze the data to determine the dose-response relationship for the inotropic effects of the compounds.
Conclusion
Both this compound and vesnarinone are PDE3 inhibitors with positive inotropic and vasodilatory properties relevant to the treatment of heart failure. Vesnarinone has a more complex pharmacological profile and has been more extensively studied in large clinical trials, which have revealed a narrow therapeutic window and a dose-dependent risk of increased mortality. Data for this compound is less comprehensive, with current evidence primarily supporting its acute hemodynamic benefits. Further research, including direct comparative studies and long-term outcome trials, is necessary to fully elucidate the comparative efficacy and safety of this compound relative to vesnarinone and other inotropic agents. The experimental protocols provided in this guide offer a framework for conducting such comparative investigations.
References
Comparative Analysis of Inotropic Agents: A Review of Head-to-Head Clinical Trial Data
A comprehensive search for head-to-head clinical trial data for Nanterinone mesylate against other inotropes has yielded no publicly available information. Further investigation into standalone clinical trials, pharmacological data, or mechanism of action for this compound also did not provide any results. This suggests that this compound may be a compound that did not proceed through significant clinical development, or that data is not available in the public domain.
Therefore, this guide will instead provide a comparative analysis of two widely used inotropic agents, Dobutamine and Milrinone , for which there is a substantial body of clinical evidence. This comparison will adhere to the core requirements of data presentation, experimental protocol details, and visualization of signaling pathways.
Overview of Dobutamine and Milrinone
In the management of acute heart failure and cardiogenic shock, inotropic agents are crucial for improving cardiac contractility and maintaining organ perfusion.[1] Dobutamine, a synthetic catecholamine, primarily stimulates β1-adrenergic receptors to increase heart rate and contractility.[1][2] Milrinone, a phosphodiesterase-3 (PDE3) inhibitor, increases intracellular cyclic adenosine monophosphate (cAMP), leading to enhanced contractility and vasodilation.[3][4] The choice between these agents often depends on the patient's specific hemodynamic profile and the treating physician's preference, as clinical trial data has not consistently shown the superiority of one over the other.[5]
Head-to-Head Clinical Trial Data Summary
A retrospective review comparing the effectiveness and safety of milrinone and dobutamine for the initial management of cardiogenic shock showed similar outcomes in the resolution of shock.[4] However, the adverse event profiles differed, with milrinone being more commonly associated with hypotension and dobutamine with arrhythmias.[4][6]
| Parameter | Dobutamine | Milrinone | Reference |
| Primary Efficacy Endpoint (Resolution of Shock) | 70% | 76% (p=0.50) | [4] |
| Median Time to Resolution of Shock | 24 hours | 24 hours (p=0.75) | [4] |
| Common Adverse Event | Arrhythmias (62.9%) | Hypotension (49.2%) | [4] |
| Discontinuation due to Adverse Event | More common due to arrhythmia (11.3%) | More common due to hypotension (13.1%) | [4][6] |
Experimental Protocols
Retrospective Review of Dobutamine vs. Milrinone in Cardiogenic Shock
-
Study Design: A retrospective cohort study was conducted on adult patients who received initial inotrope therapy with either milrinone or dobutamine for cardiogenic shock, excluding those on mechanical circulatory support.[4]
-
Patient Population: The study included 100 adult patients, with 50 in each treatment group (milrinone or dobutamine).[4]
-
Primary Endpoint: The primary outcome measured was the time to resolution of cardiogenic shock.[4]
-
Secondary Endpoints: Secondary outcomes included changes in hemodynamic parameters from baseline and the incidence of adverse events.[4]
-
Data Collection: Data was collected via retrospective chart review.
Signaling Pathways
The mechanisms of action for Dobutamine and Milrinone, while both resulting in increased cardiac contractility, are initiated through different signaling pathways.
References
- 1. Inotropes and Vasopressors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Inamrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Heart Failure | Study 18428 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 6. texasheart.org [texasheart.org]
Validating Nanterinone Mesylate's Effect on Cardiac Remodeling Against Other PDE3 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nanterinone mesylate and other key phosphodiesterase 3 (PDE3) inhibitors, focusing on their effects on cardiac remodeling. While clinical data on this compound's direct impact on cardiac remodeling is limited, this document synthesizes available hemodynamic data and draws comparisons with established PDE3 inhibitors—milrinone, enoximone, and cilostazol—for which more extensive experimental data exists.
Executive Summary
Cardiac remodeling, a key pathophysiological process in heart failure, involves alterations in ventricular size, shape, and function. PDE3 inhibitors, a class of drugs with inotropic and vasodilatory properties, have been investigated for their potential to mitigate adverse cardiac remodeling. This guide evaluates the current understanding of this compound in this context, comparing its known effects with those of other prominent PDE3 inhibitors. A significant data gap exists for this compound concerning direct markers of cardiac remodeling, such as cardiac hypertrophy and myocardial fibrosis.
Comparative Analysis of PDE3 Inhibitors
The following tables summarize the known effects of this compound and other PDE3 inhibitors on key cardiovascular parameters.
Table 1: Hemodynamic Effects of PDE3 Inhibitors
| Parameter | This compound | Milrinone | Enoximone | Cilostazol |
| Cardiac Index | Increased by 17-26% | Significantly increased | Significantly increased | Less effective in increasing LVDP and contractility compared to milrinone[1] |
| Systemic Vascular Resistance | Decreased | Decreased | Decreased | Vasodilatory effects[1] |
| Pulmonary Wedge Pressure | Decreased by 23-40% | Decreased | Decreased | - |
| Heart Rate | No significant change | Increased | Increased | Minimal increase in cardiac adverse events |
| Arterial Pressure | Short, insignificant decrease | Decreased | Decreased | - |
Table 2: Effects of PDE3 Inhibitors on Cardiac Remodeling Markers (Experimental Data)
| Parameter | This compound | Milrinone | Enoximone | Cilostazol |
| Cardiac Hypertrophy | No data available | Attenuates progressive left ventricular dilation[2] | - | - |
| Myocardial Fibrosis | No data available | - | - | - |
| Left Ventricular Dilation | No data available | Attenuates progressive left ventricular dilation[2] | - | - |
| Left Ventricular Function | Improves cardiac pump function | Improves cardiac hemodynamic indexes[2] | Improves global LV function[3] | Less effective in increasing LVDP and contractility compared to milrinone[1] |
Note: The absence of data for this compound in Table 2 highlights a critical area for future research.
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methodologies used to assess cardiac remodeling, the following diagrams are provided.
Caption: PDE3 inhibitor signaling pathway in cardiomyocytes.
Caption: Experimental workflow for evaluating cardiac remodeling.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature to assess cardiac remodeling are outlined below. These protocols provide a framework for future studies aiming to validate the effects of this compound.
Animal Model of Myocardial Infarction
-
Objective: To induce cardiac remodeling secondary to myocardial infarction.
-
Procedure:
-
Anesthetize adult male rats or mice.
-
Perform a left thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery with a suture.
-
Successful ligation is confirmed by the appearance of a pale region in the ventricle.
-
Close the chest and allow the animal to recover.
-
Administer post-operative analgesia.
-
Echocardiographic Assessment of Cardiac Function
-
Objective: To non-invasively assess cardiac function and dimensions over time.
-
Procedure:
-
Lightly anesthetize the animal.
-
Use a high-frequency ultrasound system with a small animal probe.
-
Obtain two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate left ventricular fractional shortening (LVFS) and ejection fraction (LVEF) using standard formulas.
-
Perform measurements at baseline and at specified time points post-infarction.
-
Histological Analysis of Myocardial Fibrosis and Hypertrophy
-
Objective: To quantify the extent of fibrosis and cardiomyocyte hypertrophy in the heart tissue.
-
Procedure:
-
Euthanize the animal and excise the heart.
-
Fix the heart in 10% buffered formalin and embed in paraffin.
-
Cut 5 µm thick sections.
-
For Fibrosis: Stain sections with Masson's trichrome or Picrosirius red. Digitize the stained sections and quantify the fibrotic area (blue or red, respectively) as a percentage of the total left ventricular area using image analysis software.
-
For Hypertrophy: Stain sections with hematoxylin and eosin (H&E) or wheat germ agglutinin (WGA). Measure the cross-sectional area of cardiomyocytes with centrally located nuclei from multiple high-power fields.
-
Conclusion and Future Directions
This compound demonstrates favorable acute hemodynamic effects in patients with heart failure, consistent with its mechanism as a PDE3 inhibitor. However, a significant knowledge gap exists regarding its long-term effects on cardiac remodeling. While other PDE3 inhibitors like milrinone have shown some potential in attenuating adverse remodeling in preclinical models, their long-term clinical use has been associated with increased mortality.
Future research should prioritize investigating the chronic effects of this compound on cardiac hypertrophy, myocardial fibrosis, and overall cardiac function in relevant animal models of heart failure. Direct comparative studies with other PDE3 inhibitors are crucial to delineate its specific therapeutic potential and safety profile in the context of cardiac remodeling. Such studies will be instrumental in determining the viability of this compound as a long-term therapeutic option for patients with chronic heart failure.
References
- 1. Nanodomain cAMP signalling in cardiac pathophysiology: potential for developing targeted therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imatinib mesylate blocks a non-Smad TGF-beta pathway and reduces renal fibrogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tanshinone IIA Inhibits High Glucose-Induced Collagen Synthesis via Nuclear Factor Erythroid 2-Related Factor 2 in Cardiac Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Side Effect Profiles: Nanterinone Mesylate and Other Inotropic Agents
A comprehensive guide for researchers and drug development professionals on the adverse event profiles of Nanterinone mesylate and comparable inotropic compounds, supported by available experimental data and methodologies.
This guide provides a detailed comparison of the side effect profiles of this compound and other clinically relevant inotropic agents. Due to the limited availability of public quantitative clinical trial data for this compound, this comparison focuses on its anticipated profile as a phosphodiesterase 3 (PDE3) inhibitor, drawing parallels with the well-documented agents in its class, milrinone and enoximone. These are contrasted with inotropic agents possessing different mechanisms of action, namely the β-adrenergic agonist dobutamine and the calcium sensitizer levosimendan.
Overview of Comparative Compounds
Inotropic agents are critical in the management of acute heart failure and cardiogenic shock by enhancing myocardial contractility. However, their use is often associated with a range of side effects that can impact patient outcomes. Understanding the nuanced differences in the adverse event profiles of these drugs is paramount for informed clinical decision-making and future drug development.
-
This compound and PDE3 Inhibitors (Milrinone, Enoximone): These agents work by inhibiting the phosphodiesterase 3 enzyme, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This results in both positive inotropic (increased heart muscle contraction) and vasodilatory effects. The shared mechanism of action suggests that this compound would likely exhibit a side effect profile similar to that of milrinone and enoximone. The most significant concerns with this class are an increased risk of arrhythmias and hypotension. Long-term use of PDE3 inhibitors for chronic heart failure has been associated with increased mortality.
-
Dobutamine: As a primary β1-adrenergic receptor agonist, dobutamine directly stimulates heart muscle contraction. Its side effect profile is largely an extension of its mechanism, including increased heart rate and the potential for tachyarrhythmias.
-
Levosimendan: This agent enhances the sensitivity of troponin C to calcium, thereby increasing cardiac contractility without a significant increase in intracellular calcium concentration. It also possesses vasodilatory properties through the opening of ATP-sensitive potassium channels. This dual mechanism may offer a different safety profile compared to other inotropes.
Quantitative Comparison of Side Effect Profiles
The following table summarizes the incidence of key adverse events reported in clinical trials for milrinone, enoximone, dobutamine, and levosimendan. This data provides a quantitative basis for comparing the side effect profiles of these agents.
| Adverse Event | Milrinone | Enoximone | Dobutamine | Levosimendan |
| Ventricular Arrhythmias | 12.1% | ~10% (Cardiovascular side effects) | Common (Ectopic activity) | 25% (Ventricular tachycardia) |
| Supraventricular Arrhythmias | 3.8% | ~10% (Cardiovascular side effects) | Common (Increased atrial fibrillation conduction) | 9% (Atrial fibrillation) |
| Hypotension | 2.9% | 2-3% | Occasional (Precipitous drops) | 50% |
| Headache | 2.9% | Common (CNS side effect) | Common | 30% |
| Nausea and Vomiting | Infrequent | 3% | Common | Not frequently reported |
| Thrombocytopenia | 0.4% | Not frequently reported | Rare | Not frequently reported |
Data is compiled from various clinical trials and review articles. Percentages represent the reported incidence and may vary depending on the patient population and study design.
Signaling Pathway of PDE3 Inhibitors
The following diagram illustrates the mechanism of action of phosphodiesterase 3 (PDE3) inhibitors like this compound.
Caption: Mechanism of action of PDE3 inhibitors like Nanterinone.
Experimental Protocols
The assessment of side effects for inotropic agents involves rigorous preclinical and clinical evaluation.
Preclinical Cardiovascular Safety Assessment
Standard preclinical protocols for cardiovascular safety assessment of investigational drugs, including PDE3 inhibitors, typically involve:
-
In vitro assays:
-
hERG channel assay: To assess the potential for QT interval prolongation and risk of Torsades de Pointes.
-
Other ion channel panels: To evaluate effects on other cardiac ion channels (e.g., sodium, calcium).
-
Isolated tissue preparations (e.g., Langendorff heart, papillary muscle): To study direct effects on cardiac contractility, rate, and rhythm.
-
-
In vivo studies:
-
Telemetry in conscious, unrestrained animals (rodents and non-rodents): Continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate to detect arrhythmias, changes in blood pressure, and other hemodynamic effects.
-
Cardiovascular safety pharmacology studies in anesthetized animals (e.g., dogs): Detailed hemodynamic measurements including cardiac output, left ventricular pressure, and systemic vascular resistance.
-
Toxicology studies: Repeated-dose studies to identify target organ toxicity, including histopathological examination of the heart.
-
Clinical Trial Methodologies: Representative Examples
1. OPTIME-CHF (Outcomes of a Prospective Trial of Intravenous Milrinone for Exacerbations of Chronic Heart Failure)
-
Objective: To evaluate the safety and efficacy of a 48-hour infusion of milrinone in patients with an acute exacerbation of chronic heart failure.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with a history of systolic heart failure requiring hospitalization for worsening symptoms.
-
Intervention: Intravenous milrinone (without a loading dose) or placebo for 48 hours, in addition to standard care.
-
Safety Assessments:
-
Continuous ECG monitoring during the infusion period to detect arrhythmias.
-
Frequent blood pressure monitoring.
-
Monitoring for adverse events, with a particular focus on hypotension and atrial or ventricular arrhythmias.
-
Assessment of renal function and electrolytes.
-
-
Primary Endpoint: Days of hospitalization for cardiovascular causes within 60 days of randomization.
2. REVIVE II (Second Randomized Multicenter Evaluation of Intravenous Levosimendan Efficacy)
-
Objective: To assess the efficacy and safety of levosimendan in patients with acutely decompensated heart failure.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: Hospitalized patients with a left ventricular ejection fraction of ≤35% and dyspnea at rest despite intravenous diuretics.
-
Intervention: A 24-hour infusion of levosimendan or placebo, in addition to standard therapy.
-
Safety Assessments:
-
Continuous hemodynamic and ECG monitoring.
-
Recording of all adverse events, with special attention to hypotension, cardiac arrhythmias, and headache.
-
-
Primary Endpoint: A composite endpoint evaluating changes in clinical status over 5 days.
Experimental Workflow for Clinical Assessment of Inotropic Agents
The following diagram outlines a generalized workflow for the clinical assessment of a new inotropic agent.
Caption: Generalized workflow for clinical trials of inotropic agents.
Conclusion
While specific quantitative side effect data for this compound remains elusive in the public domain, its classification as a PDE3 inhibitor provides a strong basis for anticipating its adverse event profile. The primary concerns are likely to be ventricular and supraventricular arrhythmias, as well as hypotension, mirroring the profiles of milrinone and enoximone. The comparative data presented for other inotropic agents highlights the distinct safety considerations for each mechanistic class. Dobutamine's side effects are primarily extensions of its β-adrenergic stimulation, while levosimendan, despite a higher incidence of hypotension in some studies, may offer a different arrhythmogenic profile due to its calcium-sensitizing mechanism.
For researchers and drug development professionals, this comparative guide underscores the importance of rigorous cardiovascular safety assessment throughout the drug development process. The detailed experimental protocols from key clinical trials provide a framework for designing future studies to effectively characterize the safety and efficacy of novel inotropic agents. As more data becomes available for emerging compounds like this compound, a more direct and nuanced comparison of their side effect profiles will be possible, ultimately contributing to safer and more effective treatments for heart failure.
Benchmarking Nanterinone Mesylate's Inotropic Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the inotropic selectivity of Nanterinone mesylate, a phosphodiesterase 3 (PDE3) inhibitor. Inotropic selectivity—the degree to which a compound increases myocardial contractility (a positive inotropic effect) without causing significant vasodilation or changes in heart rate—is a critical determinant of a cardiotonic agent's therapeutic profile. This document outlines the mechanism of action of PDE3 inhibitors, presents comparative data from analogous compounds, details the experimental protocols required for such an evaluation, and provides a logical workflow for this analysis.
Understanding the Mechanism of Action of this compound
This compound exerts its effects by selectively inhibiting phosphodiesterase 3 (PDE3). This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger in cardiac and vascular smooth muscle cells.[1][2] By inhibiting PDE3, Nanterinone increases intracellular cAMP levels. In the heart, elevated cAMP enhances calcium influx and sensitivity, leading to a more forceful contraction (positive inotropy).[1][2] In vascular smooth muscle, increased cAMP promotes relaxation, resulting in vasodilation.[1] The balance between these two effects determines the drug's inotropic selectivity.
The signaling pathway is illustrated below:
Comparative Analysis of Inotropic Selectivity
To effectively benchmark this compound, it is essential to compare its inotropic and vasodilatory potency against other agents. An ideal comparison includes other PDE3 inhibitors, such as milrinone and amrinone, to understand its profile within its class, and an agent with a different mechanism, like the β-agonist dobutamine.
The selectivity of an inotropic agent can be quantified by the ratio of its potency for vasodilation to its potency for inotropy, typically using EC50 values (the concentration required to produce 50% of the maximal effect). A higher ratio indicates greater inotropic selectivity (i.e., a more potent inotropic effect relative to its vasodilatory effect).
| Drug | Class | Inotropic Potency (EC50) | Vasodilator Potency (EC50) | Inotropic Selectivity Ratio (Vasodilator EC50 / Inotropic EC50) |
| This compound | PDE3 Inhibitor | Data not available | Data not available | To be determined |
| Milrinone | PDE3 Inhibitor | 0.36-0.38 µM[3] | 15-34 µM[3] | ~40-90 |
| Amrinone | PDE3 Inhibitor | 9.5-18 µM[3] | Concurrent with inotropy[3] | ~1 |
| Dobutamine | β-Adrenergic Agonist | Data not available | Data not available | To be determined |
Data presented is from a study on isolated canine heart preparations and may vary across different experimental models and species.
Based on available data, milrinone demonstrates significant inotropic selectivity, with its positive inotropic effects occurring at concentrations much lower than those required for vasodilation.[3] In contrast, amrinone's inotropic and vasodilatory effects occur at similar concentrations, suggesting lower selectivity.[3] The benchmarking of this compound would involve determining its EC50 values for inotropy and vasodilation to calculate a comparable selectivity ratio.
Experimental Protocols
Standardized in vitro protocols are crucial for generating reliable and comparable data on inotropic and vasodilatory potency.
Assessment of Positive Inotropic Effects
-
Preparation : Isolated, electrically paced cardiac muscle preparations (e.g., papillary muscles or ventricular trabeculae) from a suitable animal model (e.g., guinea pig, rabbit, or dog) are used. The muscle is mounted in an organ bath containing an oxygenated physiological salt solution at a constant temperature (e.g., 37°C).
-
Measurement : The muscle is stimulated at a fixed frequency (e.g., 1 Hz), and the isometric contractile force is measured using a force transducer.
-
Procedure : After an equilibration period, a cumulative concentration-response curve is generated by adding increasing concentrations of the test compound (e.g., this compound) to the organ bath.
-
Data Analysis : The increase in contractile force is plotted against the drug concentration, and the EC50 value is determined using a suitable pharmacological software package.
Assessment of Vasodilatory Effects
-
Preparation : Rings of a suitable artery (e.g., thoracic aorta or femoral artery) are isolated and mounted in an organ bath under optimal tension.
-
Measurement : The isometric tension of the arterial rings is recorded.
-
Procedure : The rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride). Once a stable contraction is achieved, a cumulative concentration-response curve for the test compound is generated by adding increasing concentrations to the bath, causing relaxation.
-
Data Analysis : The percentage of relaxation is plotted against the drug concentration, and the EC50 value for vasodilation is calculated.
The following diagram illustrates the general workflow for determining inotropic selectivity:
Conclusion
Benchmarking the inotropic selectivity of this compound requires a systematic approach involving direct comparison with other relevant inotropic agents. By employing standardized in vitro protocols to determine the inotropic and vasodilatory potencies, a quantitative selectivity ratio can be calculated. This allows for an objective assessment of this compound's pharmacological profile and its potential advantages over existing therapies. The data from analogous PDE3 inhibitors like milrinone and amrinone provide a valuable reference for this evaluation, highlighting the importance of a high inotropic selectivity ratio for a favorable therapeutic outcome in the treatment of heart failure.
References
- 1. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive inotropic and vasodilating effects of amrinone and milrinone in isolated canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
The Perilous Promise of Inotropy: A Comparative Analysis of Long-Term Outcomes of Nanterinone Mesylate and Other Phosphodiesterase III Inhibitor Therapies in Chronic Heart Failure
For Immediate Release
A deep dive into the long-term clinical outcomes of Nanterinone mesylate and its class, phosphodiesterase III (PDE3) inhibitors, reveals a cautionary tale for their use in chronic heart failure. While offering short-term hemodynamic benefits, long-term therapy is associated with a significant increase in mortality and adverse cardiovascular events. This comparative guide, intended for researchers, scientists, and drug development professionals, juxtaposes the long-term data of PDE3 inhibitors with established, mortality-reducing alternative therapies such as Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), and beta-blockers.
Nanterinone, a phosphodiesterase III (PDE3) inhibitor, belongs to a class of drugs that enhance cardiac contractility and promote vasodilation. The therapeutic appeal of these agents in heart failure lies in their direct mechanism of action: by inhibiting the breakdown of cyclic adenosine monophosphate (cAMP), they increase intracellular calcium levels, leading to a more forceful contraction of the heart muscle. However, the initial promise of improved cardiac performance has been overshadowed by concerning long-term safety signals.
A Tale of Two Outcomes: Short-Term Gain vs. Long-Term Pain
The Prospective Randomized Milrinone Survival Evaluation (PROMISE) trial, a landmark study for the PDE3 inhibitor class, provides stark evidence of the long-term risks. Despite beneficial hemodynamic effects, long-term oral milrinone therapy resulted in a 28% increase in all-cause mortality and a 34% increase in cardiovascular mortality compared to placebo.[1] Patients treated with milrinone also experienced more hospitalizations and serious adverse cardiovascular reactions, including hypotension and syncope.[1] A meta-analysis of 21 randomized controlled trials of PDE3 inhibitors confirmed these findings, showing a significant 17% increased mortality rate associated with their use in chronic heart failure.[2]
In stark contrast, alternative therapeutic strategies have demonstrated significant long-term survival benefits in patients with chronic heart failure.
The Gold Standard: A Trio of Life-Saving Therapies
Angiotensin-Converting Enzyme (ACE) Inhibitors , such as enalapril, have been a cornerstone of heart failure management for decades. The Studies of Left Ventricular Dysfunction (SOLVD) trial showed that enalapril significantly reduced all-cause mortality in patients with congestive heart failure and reduced left ventricular ejection fraction.[3] Long-term follow-up of the SOLVD cohort, extending to 22 years, revealed a sustained mortality benefit with early enalapril therapy.[4]
Beta-Blockers , once contraindicated in heart failure, have emerged as a life-saving intervention. The Cardiac Insufficiency Bisoprolol Study II (CIBIS-II) was stopped early due to a significant mortality benefit with bisoprolol, which reduced all-cause mortality by 34% and sudden death by 44% compared to placebo.[1][5] Similarly, the Metoprolol CR/XL Randomized Intervention Trial in Heart Failure (MERIT-HF) demonstrated a 34% reduction in all-cause mortality with metoprolol.[2][6]
Angiotensin II Receptor Blockers (ARBs) , like candesartan, offer a valuable alternative for patients intolerant to ACE inhibitors. The CHARM-Alternative trial showed that candesartan significantly reduced the composite outcome of cardiovascular death or heart failure hospitalization in patients unable to tolerate ACE inhibitors.[7]
Quantitative Comparison of Long-Term Outcomes
The following tables summarize the long-term efficacy and safety data from landmark clinical trials of a representative PDE3 inhibitor (milrinone) and key alternative therapies.
Table 1: Long-Term Efficacy in Chronic Heart Failure
| Therapy Class | Landmark Trial | Primary Efficacy Endpoint | Hazard Ratio (95% CI) | Key Finding |
| PDE3 Inhibitor | PROMISE (Milrinone) | All-Cause Mortality | 1.28 (1.01 - 1.61) | 28% increase in mortality[1] |
| ACE Inhibitor | SOLVD (Enalapril) | All-Cause Mortality | 0.84 (0.74 - 0.95) | 16% reduction in mortality |
| Beta-Blocker | CIBIS-II (Bisoprolol) | All-Cause Mortality | 0.66 (0.54 - 0.81) | 34% reduction in mortality[1] |
| Beta-Blocker | MERIT-HF (Metoprolol) | All-Cause Mortality | 0.66 (0.53 - 0.81) | 34% reduction in mortality[8] |
| ARB | CHARM-Alternative (Candesartan) | CV Death or HF Hospitalization | 0.77 (0.67 - 0.89) | 23% reduction in the primary composite endpoint[7] |
Table 2: Long-Term Safety and Tolerability
| Therapy Class | Landmark Trial | Key Adverse Events (Drug vs. Placebo) | Discontinuation due to Adverse Events (Drug vs. Placebo) |
| PDE3 Inhibitor | PROMISE (Milrinone) | Hypotension, Syncope (significantly higher) | 12.7% vs. 8.7%[1] |
| ACE Inhibitor | SOLVD (Enalapril) | Hypotension (14.8% vs 7.1%), Cough (5.0% vs 2.0%), Azotemia (3.8% vs 1.6%)[9] | 15.2% vs. 8.6%[9] |
| Beta-Blocker | CIBIS-II (Bisoprolol) | Similar rates of adverse events leading to withdrawal | 15% vs. 15%[5] |
| Beta-Blocker | MERIT-HF (Metoprolol) | Similar rates of serious adverse events | 14% vs. 15.5%[6] |
| ARB | CHARM-Alternative (Candesartan) | Increased creatinine, hypotension, hyperkalemia | 30% vs. 29%[7] |
Signaling Pathways and Experimental Workflows
The distinct long-term outcomes of PDE3 inhibitors and beta-blockers can be understood by examining their effects on intracellular signaling pathways.
Caption: cAMP signaling pathway in cardiomyocytes.
The diagram above illustrates how beta-agonists stimulate the beta-adrenergic receptor, leading to the production of cAMP, which ultimately increases cardiac contractility. PDE3 inhibitors like Nanterinone block the breakdown of cAMP, thus potentiating this effect. In contrast, beta-blockers inhibit the initial step of this cascade by blocking the beta-adrenergic receptor.
References
- 1. The Cardiac Insufficiency Bisoprolol Study II (CIBIS-II): a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicalcardiology.org [clinicalcardiology.org]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. ahajournals.org [ahajournals.org]
- 5. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 6. Metoprolol CR/XL Randomized Intervention Trial in Congestive Heart Failure - American College of Cardiology [acc.org]
- 7. Effects of candesartan in patients with chronic heart failure and reduced left-ventricular systolic function intolerant to angiotensin-converting-enzyme inhibitors: the CHARM-Alternative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. Adverse effects of enalapril in the Studies of Left Ventricular Dysfunction (SOLVD). SOLVD Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Nanterinone Mesylate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for Nanterinone mesylate, a novel positive inotropic and balanced vasodilator. The following guidelines are based on available safety data and best practices for laboratory operations.
Personal Protective Equipment (PPE) and Handling Summary
Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE and handling procedures when working with this compound.
| Category | Recommendation | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles. | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-impermeable gloves and fire/flame resistant, impervious clothing. | Prevents skin contact and contamination of personal clothing. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced. | Protects against inhalation of dusts or aerosols. |
| Ventilation | Handle in a well-ventilated place. Ensure adequate ventilation. | Minimizes the concentration of airborne contaminants. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | Prevents accidental ingestion and contamination. |
Safe Handling and Storage Workflow
The following diagram illustrates the standard operational workflow for the safe handling and storage of this compound, from receiving the compound to its final storage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
